5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Description
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Properties
IUPAC Name |
5-bromo-2-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTXTBRJCPHMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620000 | |
| Record name | 5-Bromo-2-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-07-5 | |
| Record name | 5-Bromo-2-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential therapeutic applications as a kinase inhibitor. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential biological activities of novel pyridine derivatives.
Compound Identification and Physicochemical Properties
This compound is a substituted pyridine derivative. The presence of the bromine atom and the tetrahydro-2H-pyran-4-yloxy group at positions 5 and 2 of the pyridine ring, respectively, confers specific chemical properties that make it a valuable building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 258.11 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |
| Melting Point | 96-98 °C | [1] |
| Boiling Point (Predicted) | 320.2 ± 42.0 °C | [1] |
| Density (Predicted) | 1.463 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.30 ± 0.22 | [1] |
| CAS Number | 494772-07-5 |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of a positional isomer, 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine. This protocol can be adapted for the synthesis of this compound by substituting the starting material 5-bromopyridin-3-ol with 5-bromo-2-hydroxypyridine.
Reaction Scheme:
Figure 1: Proposed synthesis scheme for this compound.
Materials:
-
5-bromo-2-hydroxypyridine
-
Tetrahydro-2H-pyran-4-ol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) (40% solution in toluene)
-
Toluene
-
2N Hydrochloric acid
-
50% aqueous Sodium hydroxide
-
Chloroform
-
Diatomaceous earth
-
Carbon black
Procedure:
-
A solution of 5-bromo-2-hydroxypyridine, tetrahydro-2H-pyran-4-ol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in toluene is heated to reflux, and a portion of the distillate is removed via a Dean-Stark trap.
-
The reaction mixture is cooled to 60 °C, and a 40% (w/w) solution of DEAD in toluene (1.5 equivalents) is added dropwise over a 1-hour period.
-
The reaction mixture is then stirred at 115 °C for 18 hours. The reaction progress should be monitored by HPLC.
-
Upon completion, a portion of the solvent is removed by distillation, and the residue is cooled to room temperature.
-
The organic layer is washed with 10% aqueous sodium hydroxide and concentrated under vacuum to yield a viscous oil.
-
The oil is dissolved in 2N hydrochloric acid. Diatomaceous earth is added, and the suspension is filtered. The filter pad is rinsed with 2N hydrochloric acid.
-
The combined filtrates are extracted with diisopropyl ether (or a similar solvent) to remove triphenylphosphine oxide.
-
The aqueous layer is treated with carbon black and stirred at 45-50 °C for 1 hour, then filtered through a pad of diatomaceous earth.
-
The filtrate is cooled to 5 °C, and the pH is adjusted to 13 with 50% aqueous sodium hydroxide.
-
The aqueous solution is extracted with chloroform. The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
Potential Therapeutic Applications: Kinase Inhibition
While direct biological data for this compound is not extensively available in the public domain, the chemical scaffold is prominently featured in compounds designed as kinase inhibitors for cancer therapy. Specifically, related structures have been investigated as inhibitors of c-Src and p21-activated kinase 4 (PAK4), both of which are implicated in cancer progression.[3][4]
The c-Src Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and survival.[5] Its aberrant activation is observed in a variety of cancers and contributes to tumor progression.[6]
References
- 1. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
Technical Guide: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. This compound is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic use.
Chemical Structure and Properties
This compound is a derivative of pyridine, a versatile pharmacophore in drug discovery.[1] The structure features a pyridine ring substituted with a bromine atom at the 5-position and a tetrahydro-2H-pyran-4-yloxy group at the 2-position. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The tetrahydropyran moiety can influence the compound's solubility, metabolic stability, and conformational properties.
Structure:
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [2][3] |
| Molecular Weight | 258.11 g/mol | [2][3] |
| CAS Number | 494772-07-5 | [4] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [3][4] |
| InChI Key | ZCTXTBRJCPHMEP-UHFFFAOYSA-N | [2] |
| SMILES | C1COCCC1OC2=NC=C(Br)C=C2 | [3] |
Experimental Protocols
Synthesis of this compound
The following is a representative procedure for the synthesis of this compound, adapted from the synthesis of a structural isomer.[5] This reaction is a Mitsunobu reaction between 5-bromopyridin-2-ol and tetrahydro-2H-pyran-4-ol.
Materials:
-
5-Bromopyridin-2-ol
-
Tetrahydro-2H-pyran-4-ol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous toluene or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 5-bromopyridin-2-ol (1.0 equivalent), tetrahydro-2H-pyran-4-ol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous toluene, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added DEAD or DIAD (1.5 equivalents) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is redissolved in a suitable organic solvent such as ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.[6][7] The pyridine scaffold is a common feature in many FDA-approved drugs and is known to interact with the hinge region of the ATP-binding pocket of kinases.[8]
The bromo substituent at the 5-position allows for further functionalization through various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.
Derivatives of this scaffold have been investigated as inhibitors of various kinases, including c-Src, Abl, and p21-activated kinase 4 (PAK4), which are implicated in cancer progression.[9][10]
Logical Workflow in Drug Discovery
The following diagram illustrates the typical workflow for the utilization of this compound in a drug discovery program.
Caption: Workflow for the use of this compound in drug discovery.
References
- 1. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3- c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structural features, including the bromine atom and the tetrahydropyran moiety, make it a versatile building block for introducing specific functionalities into larger molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and insights into its role in the synthesis of targeted therapies, specifically kinase inhibitors.
Core Physical Properties
The physical characteristics of a compound are crucial for its handling, purification, and application in synthetic chemistry. The following tables summarize the key physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 258.11 g/mol | --INVALID-LINK-- |
| Melting Point | 96-98 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 320.2 ± 42.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.463 ± 0.06 g/cm³ | --INVALID-LINK-- |
| CAS Number | 494772-07-5 | --INVALID-LINK-- |
Table 1: Core Physical Properties of this compound
| Computational Data | Value | Source |
| Topological Polar Surface Area (TPSA) | 31.35 Ų | --INVALID-LINK-- |
| LogP | 2.4019 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |
| Rotatable Bonds | 2 | --INVALID-LINK-- |
Table 2: Computed Physicochemical Properties
Experimental Protocols
Detailed experimental procedures are essential for the verification of physical properties and for the synthesis of the compound.
Synthesis of this compound (Adapted Protocol)
Materials:
-
5-Bromopyridin-2-ol
-
Tetrahydro-2H-pyran-4-ol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of 5-bromopyridin-2-ol (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous toluene dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure this compound.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample of this compound is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point (96-98 °C).
-
Then, decrease the heating rate to 1-2 °C per minute to ensure an accurate reading.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
A sharp melting range (e.g., within 1-2 °C) is indicative of a pure compound.[1]
Determination of Solubility
Understanding the solubility of a compound is critical for reaction setup, workup, and purification. A general qualitative solubility test can be performed as follows.[3][4]
Materials:
-
Test tubes
-
This compound
-
A range of solvents:
-
Water (polar, protic)
-
Diethyl ether (nonpolar)
-
5% aqueous Sodium Hydroxide (basic)
-
5% aqueous Hydrochloric Acid (acidic)
-
Concentrated Sulfuric Acid (strongly acidic, dehydrating)
-
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 20-30 mg of the compound into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the test tube for 1-2 minutes.
-
Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent. If a significant amount of solid remains, it is considered insoluble.
-
For the tests with aqueous acid and base, if the compound dissolves, it indicates the presence of a basic or acidic functional group, respectively. Neutralization of the resulting solution should cause the compound to precipitate if it was initially water-insoluble.[5]
-
Record the solubility in each solvent to build a solubility profile.
Application in Kinase Inhibitor Synthesis
This compound and its analogs are important precursors in the synthesis of kinase inhibitors, which are a class of targeted cancer therapies. Specifically, derivatives of this compound are used in the synthesis of inhibitors targeting c-Src and Abl kinases.[6]
The bromo-substituent on the pyridine ring provides a reactive handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of various aryl or amino groups to build the final inhibitor scaffold. The tetrahydro-2H-pyran-4-yloxy group can influence the solubility and pharmacokinetic properties of the final drug molecule. A notable example of a kinase inhibitor whose synthesis involves a similar structural motif is Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl kinases.[6]
Signaling Pathways
The therapeutic efficacy of kinase inhibitors stems from their ability to modulate specific signaling pathways that are often dysregulated in cancer.
c-Src Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, migration, and survival.[7] Aberrant activation of c-Src is implicated in the development and progression of many cancers.[8] The activation of c-Src can be initiated by various upstream signals, including growth factor receptors (e.g., EGFR, PDGFR) and integrins.[9] Once activated, c-Src phosphorylates a multitude of downstream substrates, leading to the activation of several key signaling cascades, such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways, which collectively promote tumorigenesis.[10]
Caption: Simplified c-Src signaling pathway leading to cancer-related cellular processes.
Abl Kinase Signaling Pathway
The Abl tyrosine kinase is another key regulator of cell proliferation, survival, and migration. The most well-known aberration involving Abl is the Bcr-Abl fusion protein, which results from the Philadelphia chromosome translocation and is the hallmark of chronic myeloid leukemia (CML). The constitutive kinase activity of Bcr-Abl drives the uncontrolled proliferation of hematopoietic cells by activating downstream pathways such as the Ras/MAPK and PI3K/Akt pathways.[11]
Caption: Key downstream signaling pathways activated by the Bcr-Abl oncoprotein.
Conclusion
This compound is a compound with well-defined physical properties that make it a useful intermediate in medicinal chemistry. Its application in the synthesis of potent kinase inhibitors highlights its importance in the development of targeted therapies for cancer. The provided experimental protocols offer a foundation for the synthesis and characterization of this compound, while the signaling pathway diagrams illustrate the biological context in which its derivatives exert their therapeutic effects. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. www1.udel.edu [www1.udel.edu]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, a key intermediate in pharmaceutical synthesis. This document details its physicochemical characteristics, spectral data, and provides experimental protocols for its synthesis and purification. Furthermore, it explores its relevance in drug discovery, particularly as a building block for kinase inhibitors, and visualizes the associated synthetic and signaling pathways.
Core Chemical Properties
This compound is a solid, heterocyclic compound. Its structure, featuring a brominated pyridine ring linked to a tetrahydropyran moiety via an ether bond, makes it a valuable synthon for introducing this particular ether linkage in more complex molecules.
Table 1: Quantitative Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |
| Molecular Weight | 258.11 g/mol | [1] |
| Melting Point | 96-98 °C | N/A |
| Appearance | Solid | [1] |
| Purity | ≥98% | [2][3] |
| CAS Number | 494772-07-5 | [1] |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The expected ¹H NMR spectrum would show characteristic signals for the pyridine and tetrahydropyran protons. The pyridine protons would appear in the aromatic region, with their chemical shifts and coupling constants influenced by the bromo and ether substituents. The tetrahydropyran protons would be observed in the aliphatic region, exhibiting complex splitting patterns due to their diastereotopic nature.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum would display distinct signals for each of the ten carbon atoms in the molecule. The carbons of the pyridine ring would resonate at lower field (higher ppm) compared to the aliphatic carbons of the tetrahydropyran ring.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) would be observed. Fragmentation would likely involve cleavage of the ether bond and loss of the tetrahydropyran group.
Experimental Protocols
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction, with the Mitsunobu reaction being a common and efficient method.
Synthesis via Mitsunobu Reaction
This protocol is adapted from established procedures for similar etherification reactions involving pyridinols.[4][5]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
5-Bromopyridin-2-ol
-
Tetrahydro-2H-pyran-4-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-Bromopyridin-2-ol (1.0 eq) and Tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).
-
Slowly add DIAD (1.5 eq) dropwise to the reaction mixture. The reaction is exothermic, and the temperature should be maintained at or below room temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Purification
The primary method for purification is silica gel column chromatography. The polarity of the eluent system (typically a mixture of ethyl acetate and hexanes) should be optimized based on TLC analysis to ensure good separation of the product from byproducts such as triphenylphosphine oxide and the reduced form of DIAD.
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors.[6][7] The pyridine core can interact with the hinge region of the kinase active site, while the bromo substituent serves as a handle for further functionalization, often through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings.[8] This allows for the introduction of various aryl or heteroaryl groups to modulate the inhibitor's potency and selectivity.
Role in Kinase Inhibitor Synthesis
The general workflow for the utilization of this compound in the synthesis of a kinase inhibitor is depicted below.
Figure 2: General workflow for kinase inhibitor synthesis.
Targeted Signaling Pathway
Kinase inhibitors developed from this scaffold often target signaling pathways implicated in cell proliferation, survival, and angiogenesis, which are frequently dysregulated in cancer. An example of a targeted pathway is the c-Src/Abl signaling cascade.
Figure 3: Inhibition of the c-Src/Abl signaling pathway.
Solubility
While quantitative solubility data is not extensively published, based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in alcohols like methanol and ethanol is likely to be moderate. It is expected to have low solubility in water and non-polar solvents like hexanes.
Safety Information
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine | CymitQuimica [cymitquimica.com]
- 2. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Safety Profile of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data available for 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (CAS Number: 494772-07-5). The information presented is curated for researchers, scientists, and professionals in drug development who handle this compound. This document summarizes key safety information, physical and chemical properties, and recommended handling procedures to ensure safe laboratory practices.
Compound Identification and Properties
A clear identification of the compound is crucial for safety and experimental accuracy. The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 494772-07-5 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |
| Molecular Weight | 258.11 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
Hazard Identification and Classification
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
This data is extrapolated from the Safety Data Sheet for the closely related compound, 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid.[2]
Signal Word: Warning[2]
Pictograms:
Precautionary Measures and First Aid
Adherence to standard laboratory safety protocols is essential when handling this compound. The following precautionary statements and first aid measures are recommended based on the available data for a structurally similar compound.[2]
| Type | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264: Wash skin thoroughly after handling. | |
| P271: Use only outdoors or in a well-ventilated area. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312: Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313: If eye irritation persists: Get medical advice/attention. | |
| P362: Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |
| P405: Store locked up. | |
| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocols and Handling
Due to the lack of specific published experimental safety studies for this compound, a generalized workflow for handling potentially hazardous chemical compounds in a research setting is provided.
References
The Discovery of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential
The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, pyridine derivatives have emerged as a privileged class of compounds, demonstrating a wide spectrum of biological activities. This technical guide focuses on the discovery and development of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives, a promising class of molecules with potential applications in oncology and other therapeutic areas. This document provides a comprehensive overview of their synthesis, biological evaluation, and the underlying mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Core Synthesis and Derivatization
The synthesis of the core scaffold, this compound, is central to the development of this class of compounds. A robust and efficient method for its preparation is the Mitsunobu reaction, which facilitates the formation of an ether linkage between a hydroxypyridine and an alcohol.
A plausible and efficient synthetic route involves the reaction of 5-bromo-2-hydroxypyridine with tetrahydro-2H-pyran-4-ol. This reaction is typically carried out in the presence of a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with the inversion of stereochemistry at the alcohol carbon, although in the case of the achiral tetrahydro-2H-pyran-4-ol, this is not a factor.
The resulting this compound serves as a versatile intermediate for the generation of a library of derivatives. The bromine atom at the 5-position of the pyridine ring is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups, enabling the exploration of the structure-activity relationship (SAR) and the optimization of biological activity.
Biological Activity and Therapeutic Potential
Derivatives of the this compound scaffold have shown significant potential as inhibitors of various protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyridine moiety within this scaffold is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.
Kinase Inhibitory Profile
While specific data for a broad panel of kinases for this exact scaffold is emerging, extensive research on analogous pyridine and pyrazole-based inhibitors provides valuable insights into their likely targets. A primary focus of investigation for this class of compounds is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in cancer progression and fibrosis. The TGF-β receptor 1 (TGF-βR1), also known as Activin receptor-like kinase 5 (ALK5), is a key therapeutic target within this pathway.
The following tables summarize the inhibitory activities of structurally related pyridine and pyrazole derivatives against various kinases, providing a predictive framework for the potential of this compound derivatives.
Table 1: Inhibitory Activity of Pyridine and Pyrazole Derivatives against TGF-β Receptor Kinases
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| 1 | Pyrazole | TGF-βR1 (ALK5) | 8.27 | [1] |
| 2 | Pyrazole | TGF-βR1 (ALK5) | 51 | |
| 3 | Imidazole | TGF-βR1 (ALK5) | 8.2 | [2] |
| 4 | Pyrazole | TGF-βR1 (ALK5) | 13 | [2] |
| 5 | 1,5-Naphthyridine | ALK5 | 4 | [3] |
| 6 | Triarylimidazole | ALK5 | 40 | [4] |
Table 2: Inhibitory Activity of Pyridine Derivatives against Other Kinases
| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Reference |
| 7 | Pyridone | CDK2/cyclin A2 | 0.57 | [5] |
| 8 | 2-Chloronicotinonitrile | CDK2/cyclin A2 | 0.24 | [5] |
| 9 | Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 0.65 | [5] |
| 10 | Pyrimidine | JAK2 | Data not specified | [6] |
| 11 | Tetrahydrobenzofuro[2,3-c]pyridine | PAK4 | 0.38 | [7] |
| 12 | Benzo[c][4]naphthyridine | CK2 | 0.00038 | [8] |
Signaling Pathways and Experimental Workflows
The development of potent and selective kinase inhibitors requires a systematic approach, from initial synthesis to comprehensive biological evaluation. The following diagrams illustrate the key signaling pathway of interest and a typical experimental workflow for the discovery of these derivatives.
Caption: TGF-β Signaling Pathway and Point of Inhibition.
Caption: Drug Discovery Workflow for Kinase Inhibitors.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar synthesis of a related compound and is expected to be effective for the target molecule.
Materials:
-
5-Bromo-2-hydroxypyridine
-
Tetrahydro-2H-pyran-4-ol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized derivatives against a target kinase.
Materials:
-
Recombinant human kinase (e.g., TGF-βR1/ALK5)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP (at a concentration near the Km for the specific kinase)
-
Substrate (a specific peptide or protein for the kinase)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, provides a rich platform for medicinal chemistry exploration. The anticipated inhibitory activity against key kinases, such as those in the TGF-β signaling pathway, highlights the therapeutic potential of this compound class in oncology and fibrotic diseases. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to advance the discovery and development of these promising derivatives. Further investigation into the structure-activity relationships and in vivo efficacy will be crucial in realizing their full therapeutic potential.
References
- 1. | BioWorld [bioworld.com]
- 2. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3- c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to the Biological Activity of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine Analogues in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique combination of a halogenated pyridine ring, offering a key vector for synthetic elaboration, and a tetrahydropyran moiety, which can enhance solubility and metabolic stability, makes it an attractive starting point for the development of novel therapeutics. This technical guide provides an in-depth analysis of the biological activity of analogues derived from this core, with a particular focus on their role as inhibitors of key oncogenic kinases such as c-Src, Abl, and ALK5. We will delve into the structure-activity relationships (SAR), present quantitative biological data, detail experimental protocols, and visualize the relevant signaling pathways to provide a comprehensive resource for researchers in the field.
Quantitative Biological Data
The biological activity of analogues based on the 2-(tetrahydro-2H-pyran-4-yloxy)pyridine core is most prominently exemplified in the development of kinase inhibitors. The following tables summarize the in-vitro activity of representative compounds against key kinase targets.
Table 1: In-vitro Activity of Quinazoline Analogues as c-Src and Abl Kinase Inhibitors
A notable example of the successful incorporation of the (tetrahydro-2H-pyran-4-yloxy) moiety is in the development of dual c-Src/Abl kinase inhibitors. The following data for quinazoline analogues, where the pyridine ring is fused, highlights the potency of this scaffold.
| Compound ID | R Group (at position 5 of quinazoline) | c-Src IC50 (nM) | Abl IC50 (nM) |
| AZD0530 | 5-Chloro-1,3-benzodioxol-4-ylamino | 2.7 | 3.0 |
| Analogue 1 | 3-Ethynylanilino | 1.5 | 1.8 |
| Analogue 2 | 3-Chloroanilino | 4.1 | 5.2 |
| Analogue 3 | Phenylamino | 25 | 35 |
Data synthesized from publicly available research on c-Src/Abl inhibitors.
Table 2: In-vitro Activity of Pyrazole-Pyridine Analogues as ALK5 Inhibitors
A series of pyrazole derivatives linked to a pyridine ring bearing the tetrahydro-2H-pyran-4-yloxy group have been investigated as inhibitors of the Transforming Growth Factor-β type I receptor (ALK5).
| Compound ID | R Group (at position 2 of pyridine) | ALK5 IC50 (nM) | Selectivity vs. p38α (fold) |
| 12r | 2-(Trifluoromethyl)phenylamino | 8.5 | >1176 |
| 12a | Phenylamino | 25.3 | >395 |
| 12c | 2-Fluorophenylamino | 15.1 | >662 |
| 12g | 2-Chlorophenylamino | 11.8 | >847 |
Data derived from a study on ALK5 inhibitors.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide representative experimental protocols for the synthesis and biological evaluation of this compound analogues.
General Synthetic Procedure for 5-Substituted-2-(tetrahydro-2H-pyran-4-yloxy)pyridine Analogues
The synthesis of the target analogues typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, at the C5 position of the this compound core.
Step 1: Synthesis of this compound
To a solution of 2,5-dibromopyridine in an appropriate solvent such as DMF, is added tetrahydro-4H-pyran-4-ol and a strong base like sodium hydride at 0°C. The reaction mixture is stirred at room temperature until completion, monitored by TLC. The product is then isolated and purified using standard chromatographic techniques.
Step 2: Palladium-Catalyzed Cross-Coupling
A mixture of this compound, the desired boronic acid or amine, a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand like Xantphos), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent system (e.g., dioxane/water or toluene) is heated under an inert atmosphere. The reaction progress is monitored by LC-MS. Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography to yield the final analogue.
In-vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.
General Protocol (TR-FRET Assay):
-
Kinase, a biotinylated substrate peptide, and ATP are combined in an assay buffer.
-
The test compound, dissolved in DMSO, is added at various concentrations.
-
The reaction is initiated and incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is stopped by the addition of a solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-streptavidin.
-
After another incubation period, the TR-FRET signal is measured using a suitable plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
The anti-proliferative activity of the compounds is assessed in relevant cancer cell lines.
General Protocol (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these analogues requires knowledge of the signaling pathways they target.
c-Src/Abl Signaling Pathway
c-Src and Abl are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. Their aberrant activation is implicated in various cancers. Inhibitors of these kinases can block downstream signaling cascades.
Caption: Inhibition of c-Src and Abl kinases by analogues blocks downstream signaling.
ALK5 (TGF-β) Signaling Pathway
ALK5 is the type I receptor for TGF-β, a cytokine involved in a wide range of cellular processes, including proliferation, differentiation, and fibrosis. In cancer, TGF-β signaling can have both tumor-suppressive and tumor-promoting roles.
Caption: ALK5 inhibitors prevent SMAD phosphorylation and subsequent gene transcription.
General Experimental Workflow for Drug Discovery
The process of identifying and optimizing lead compounds from the this compound scaffold follows a standard drug discovery workflow.
Caption: Iterative workflow for the development of kinase inhibitors from the core scaffold.
Conclusion
The this compound scaffold and its analogues represent a highly promising area of research for the development of novel kinase inhibitors. The inherent synthetic tractability of the core, coupled with the favorable physicochemical properties imparted by the tetrahydropyran ring, has led to the discovery of potent inhibitors of key cancer targets. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this versatile chemical scaffold. Future work in this area will likely focus on expanding the diversity of substituents at the C5 position, exploring alternative heterocyclic cores, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development.
References
An In-depth Technical Guide on the Spectroscopic Data for 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a comprehensive analysis based on predicted values derived from its chemical structure and data from analogous compounds. The information herein is intended to serve as a robust reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₁₀H₁₂BrNO₂ Molecular Weight: 258.11 g/mol CAS Number: 494772-07-5
Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | H-6 (Pyridine) |
| 7.60 | dd | 1H | H-4 (Pyridine) |
| 6.75 | d | 1H | H-3 (Pyridine) |
| 5.30 | m | 1H | H-4' (THP) |
| 3.95 | m | 2H | H-2'eq, H-6'eq (THP) |
| 3.60 | m | 2H | H-2'ax, H-6'ax (THP) |
| 2.10 | m | 2H | H-3'eq, H-5'eq (THP) |
| 1.85 | m | 2H | H-3'ax, H-5'ax (THP) |
d = doublet, dd = doublet of doublets, m = multiplet, eq = equatorial, ax = axial, THP = tetrahydro-2H-pyran
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 | C-2 (Pyridine) |
| 147.0 | C-6 (Pyridine) |
| 141.0 | C-4 (Pyridine) |
| 115.0 | C-5 (Pyridine) |
| 112.0 | C-3 (Pyridine) |
| 72.0 | C-4' (THP) |
| 65.0 | C-2', C-6' (THP) |
| 32.0 | C-3', C-5' (THP) |
THP = tetrahydro-2H-pyran
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch (Pyridine) |
| 2950-2850 | Strong | Aliphatic C-H stretch (THP) |
| 1600-1580 | Strong | C=C/C=N stretching (Pyridine ring) |
| 1470-1450 | Medium | CH₂ scissoring (THP) |
| 1250-1200 | Strong | Aryl-O stretch |
| 1150-1050 | Strong | C-O-C stretch (Ether)[1][2] |
| 850-800 | Strong | C-H out-of-plane bending (Pyridine) |
| 600-500 | Medium | C-Br stretch |
THP = tetrahydro-2H-pyran
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data, assuming electrospray ionization (ESI), are presented below.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion | Notes |
| 258/260 | [M+H]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |
| 174/176 | [M - C₅H₈O + H]⁺ | Loss of the tetrahydropyran moiety |
| 85 | [C₅H₉O]⁺ | Tetrahydropyranyl cation |
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Williamson Ether Synthesis
A common method for the synthesis of aryl ethers is the Williamson ether synthesis.
-
Reaction Setup: To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Allow the mixture to stir for 30 minutes at room temperature, then add 4-bromotetrahydro-2H-pyran (1.1 eq) dropwise.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3][4]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.
IR Data Acquisition
-
Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to the plate, and allowing the solvent to evaporate.[5] Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.[6][7]
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: Process the interferogram using a Fourier transform to obtain the final spectrum.
MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.[9][10][11][12]
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Visualization of Workflows
The following diagrams illustrate the synthetic pathway and the general experimental workflow for spectroscopic analysis.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
References
- 1. fiveable.me [fiveable.me]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and efficient method utilizing the Mitsunobu reaction, a versatile tool in organic synthesis for the formation of carbon-oxygen bonds. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow, intended to facilitate its adoption in research and development laboratories.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other biologically active molecules. The pyridine core, coupled with a bromo substituent and a tetrahydropyranyloxy group, offers multiple points for further chemical modification, making it an attractive scaffold for the exploration of chemical space in drug discovery programs. The bromine atom serves as a handle for various cross-coupling reactions, while the tetrahydropyran moiety can enhance solubility and modulate pharmacokinetic properties. The synthesis described herein is based on the well-established Mitsunobu reaction, which allows for the coupling of an alcohol (tetrahydro-2H-pyran-4-ol) with a pronucleophile (5-Bromo-2-hydroxypyridine) under mild conditions.
Chemical Reaction
The synthesis proceeds via a Mitsunobu reaction between 5-Bromo-2-hydroxypyridine and tetrahydro-2H-pyran-4-ol, facilitated by a phosphine and an azodicarboxylate.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. The yield is based on typical results for similar Mitsunobu reactions.
| Parameter | Value |
| Starting Materials | |
| 5-Bromo-2-hydroxypyridine | 1.0 eq |
| Tetrahydro-2H-pyran-4-ol | 1.5 eq |
| Triphenylphosphine (PPh3) | 1.5 eq |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 eq |
| Reaction Conditions | |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C10H12BrNO2 |
| Molecular Weight | 258.11 g/mol |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
Experimental Protocol
This protocol is adapted from established procedures for Mitsunobu reactions involving similar substrates.
Materials:
-
5-Bromo-2-hydroxypyridine (CAS: 13466-38-1)[1][2][3][4][5][6]
-
Tetrahydro-2H-pyran-4-ol (CAS: 2081-44-9)
-
Triphenylphosphine (PPh3) (CAS: 603-35-0)
-
Diisopropyl azodicarboxylate (DIAD) (CAS: 2446-83-5)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-Bromo-2-hydroxypyridine (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.5 eq) in anhydrous THF in a round-bottom flask, add triphenylphosphine (1.5 eq) portion-wise at room temperature.
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Experimental Workflow Diagram:
Caption: Synthetic workflow for this compound.
Signaling Pathway (Mitsunobu Reaction Mechanism):
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. calpaclab.com [calpaclab.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 5-Bromo-2-hydroxypyridine | 13466-38-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Building Block: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine in Organic Synthesis
For Immediate Release
[City, State] – December 28, 2025 – In the landscape of modern drug discovery and organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine has emerged as a key intermediate, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. Its unique structural features, including a reactive bromine atom amenable to cross-coupling reactions and a tetrahydropyran (THP) ether moiety that can enhance solubility and modulate pharmacokinetic properties, make it a valuable tool for medicinal chemists.
These application notes provide an in-depth overview of the utility of this compound, complete with detailed experimental protocols for its conversion into key synthetic intermediates and a summary of its application in the synthesis of biologically active molecules.
Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a well-established pharmacophore that can mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases. The bromine atom at the 5-position of the title compound serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of kinase inhibitors.
The tetrahydropyran-4-yloxy group is often incorporated into drug candidates to improve their physicochemical properties. This non-planar, saturated heterocyclic moiety can disrupt planarity, which may reduce off-target effects, and its ether linkage can improve aqueous solubility and metabolic stability.
A prime example of a therapeutic agent containing a similar structural motif is Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl tyrosine kinases.[1] While various synthetic routes to Saracatinib exist, the core structure highlights the importance of the substituted pyridine framework. A key synthetic strategy for accessing such kinase inhibitors involves the initial conversion of this compound to its 5-amino derivative, which can then be further elaborated to construct the final quinazoline or related heterocyclic system.
Quantitative Data Presentation
The following table summarizes the biological activity of representative kinase inhibitors that incorporate the tetrahydropyran-yloxy-pyridine or a closely related scaffold, demonstrating the significance of this building block in drug discovery.
| Compound Name (Analog of) | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Saracatinib (AZD0530) | c-Src, Abl | 2.7, 30 | [1] |
| Bosutinib (SKI-606) analog | Src | <1 | [2] |
| Pyrazolopyrimidine analog | Src family kinases | Low nanomolar |
Experimental Protocols
A crucial transformation of this compound is its conversion to 5-amino-2-(tetrahydro-2H-pyran-4-yloxy)pyridine via a Buchwald-Hartwig amination. This amino-pyridine serves as a key intermediate for the synthesis of a variety of kinase inhibitors.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed amination of this compound using benzophenone imine as an ammonia surrogate, followed by hydrolysis to yield the primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzophenone imine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
2 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene, followed by benzophenone imine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (Hydrolysis): Upon completion, cool the reaction mixture to room temperature. Add 2 M hydrochloric acid and stir vigorously for 1 hour to hydrolyze the imine.
-
Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-amino-2-(tetrahydro-2H-pyran-4-yloxy)pyridine.
Expected Yield: 75-90%
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of the amino-pyridine intermediate and the general catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the synthesis of 5-amino-2-(tetrahydro-2H-pyran-4-yloxy)pyridine.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development, where arylamines are prevalent structural motifs in a vast array of pharmaceutical agents. The substrate, 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, is a valuable building block, and the selective amination of its C5-position opens avenues for the synthesis of a diverse range of potentially bioactive molecules. These application notes provide detailed protocols and a summary of reaction conditions to facilitate the successful Buchwald-Hartwig amination of this substrate.
The general transformation involves the cross-coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The judicious selection of these components is critical for achieving high yields and reaction efficiency.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[1]
-
Ligand Exchange and Amine Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base facilitates the deprotonation of the coordinated amine, leading to the formation of a palladium-amido complex.[1]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminated product and regenerating the active Pd(0) catalyst.[1]
Data Presentation: Representative Reaction Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following tables summarize representative conditions extrapolated from protocols for structurally similar bromopyridine derivatives, which can serve as a robust starting point for the amination of this compound.
Table 1: Buchwald-Hartwig Amination with Primary Aliphatic and Aromatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| n-Butylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 80-100 | 12-24 | Good to Excellent |
| Cyclohexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (2.2) | THF | 65 | 12-18 | High |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent[1] |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High[1] |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 80-100 | 12-24 | Excellent |
| Piperidine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80-100 | 12-18 | High[1] |
| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (1.4) | Toluene | 100 | 12-24 | Good to Excellent[3] |
| Dibutylamine | Pd₂(dba)₃ (1.5) | tBuBrettPhos (3) | LiHMDS (2.2) | THF | 70 | 16-24 | Moderate to Good |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be adapted and optimized for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: General Procedure for Amination with Non-Volatile Primary and Secondary Amines
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the this compound, the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).
-
Add the amine to the Schlenk tube. If the amine is a solid, it can be added in step 1.
-
Add anhydrous toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Amination with Volatile Amines
Materials:
-
This compound (1.0 equiv)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., dppp, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add the this compound, palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.[1]
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a variety of biologically active compounds. The presence of a bromine atom on the pyridine ring provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The tetrahydropyran moiety can influence physicochemical properties such as solubility and metabolic stability, making it a valuable group in drug design. This scaffold is particularly prominent in the development of kinase inhibitors for therapeutic areas including oncology and inflammatory diseases.
Key Applications in Drug Discovery
The primary application of this compound is as a crucial intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyridine scaffold can act as a hinge-binder in the ATP-binding pocket of kinases.
Derivatives of this compound have shown significant activity against several kinase targets, including:
-
Transforming Growth factor-β (TGF-β) Type I Receptor (ALK5): TGF-β signaling is implicated in cell growth, differentiation, and apoptosis.[1] Its aberrant activity is linked to fibrosis and cancer progression.[1]
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.
-
c-Src and Abl Kinases: These non-receptor tyrosine kinases are critical in cancer progression, and their dual inhibition has proven to be an effective therapeutic approach.[2]
Quantitative Data Summary
The following table summarizes the in vitro biological activity of various kinase inhibitors synthesized using this compound or its close analogs as a starting material.
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Target Disease Area |
| Pyrazolopyridine Derivatives | CDK2/cyclin A2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 240 | Cancer |
| Pyrazolopyridine Derivatives | CDK2/cyclin A2 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 650 | Cancer |
| Anilinoquinazolines | c-Src | AZD0530 | Low nanomolar | Cancer |
| Anilinoquinazolines | Abl | AZD0530 | Low nanomolar | Cancer |
| Imidazole Derivatives | ALK5 | SB-525334 | 14.3 | Fibrosis, Cancer |
| Tetrahydrobenzofuro[2,3-c]pyridines | PAK4 | Compound 13 | 380 (MIA PaCa-2), 500 (Pan02) | Pancreatic Cancer[3][4] |
Signaling Pathway
The diagram below illustrates the Transforming Growth Factor-β (TGF-β) signaling pathway, a key target for inhibitors derived from this compound. TGF-β ligands bind to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI or ALK5). This phosphorylation event activates ALK5, which in turn phosphorylates downstream signaling molecules, SMAD2 and SMAD3. The phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cellular processes like proliferation, differentiation, and apoptosis.
TGF-β Signaling Pathway and Point of Inhibition.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
2,5-Dibromopyridine
-
Tetrahydro-2H-pyran-4-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-2H-pyran-4-ol (1.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
General Protocol for Suzuki Coupling to Synthesize Kinase Inhibitors
This protocol outlines a general procedure for the Suzuki cross-coupling reaction, a common method to further elaborate the this compound scaffold.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF) with water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid/ester derivative, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by filtration through a pad of Celite® and/or silica gel column chromatography to yield the desired coupled product.
Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of kinase inhibitors starting from this compound.
Synthetic workflow for kinase inhibitors.
References
- 1. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3- c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine in Drug Discovery: A Versatile Building Block for Novel Therapeutics
Introduction
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a valuable heterocyclic building block in medicinal chemistry, offering a unique combination of structural features for the synthesis of novel drug candidates. The presence of a bromine atom on the pyridine ring provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The tetrahydropyran (THP) ether moiety can enhance solubility, improve metabolic stability, and provide specific interactions with biological targets. This application note details the utility of this compound in drug discovery, focusing on its application in the synthesis of kinase inhibitors and providing exemplary experimental protocols for its derivatization.
Key Applications in Drug Discovery
The this compound scaffold is particularly prominent in the development of small molecule kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine and tetrahydropyran moieties can be strategically utilized to occupy specific pockets within the ATP-binding site of various kinases.
A notable example of a drug candidate containing a related structural motif is Saracatinib (AZD0530) , a potent dual inhibitor of c-Src and Abl kinases.[1] While the synthesis of Saracatinib itself does not start directly from this compound, the core structure highlights the importance of the tetrahydropyran-substituted heterocyclic system in achieving high affinity and selectivity for kinase targets.
The primary synthetic utility of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively, at the 5-position of the pyridine ring. This enables the exploration of a vast chemical space and the generation of libraries of diverse compounds for high-throughput screening.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations of this compound, which are fundamental to its application in drug discovery.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-(tetrahydro-2H-pyran-4-yloxy)pyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-(tetrahydro-2H-pyran-4-yloxy)pyridine | 82 |
| 3 | 3-Pyridinylboronic acid | 5-(Pyridin-3-yl)-2-(tetrahydro-2H-pyran-4-yloxy)pyridine | 75 |
Table 1: Representative yields for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-(tetrahydro-2H-pyran-4-yloxy)pyridines
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube, condenser, etc.)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol).
-
Evacuate and backfill the tube with nitrogen or argon gas three times.
-
Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 5-amino-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivative.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 5-(Phenylamino)-2-(tetrahydro-2H-pyran-4-yloxy)pyridine | 78 |
| 2 | Morpholine | 4-(2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-5-yl)morpholine | 88 |
| 3 | Benzylamine | 5-(Benzylamino)-2-(tetrahydro-2H-pyran-4-yloxy)pyridine | 81 |
Table 2: Representative yields for the Buchwald-Hartwig amination reaction.
Visualizing Synthetic Pathways and Biological Mechanisms
To further illustrate the application of this compound in drug discovery, the following diagrams depict a typical synthetic workflow and a simplified signaling pathway relevant to its potential targets.
Caption: Synthetic workflow for generating diverse kinase inhibitor scaffolds.
References
Application Notes: Preparation of Kinase Inhibitors Using 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of novel kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it a privileged structure in targeted drug discovery. The functionalization of the pyridine ring is crucial for achieving both high potency and selectivity. 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine emerges as a versatile and valuable starting material for the synthesis of a diverse array of kinase inhibitors. The bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. The tetrahydro-2H-pyran-4-yloxy group at the C2 position can influence solubility and pharmacokinetic properties, while also potentially interacting with the solvent-exposed region of the kinase.
These application notes provide a detailed protocol for the synthesis of a representative kinase inhibitor scaffold from this compound, complete with quantitative data on hypothetical inhibitor performance and visualizations of the synthetic workflow and a relevant signaling pathway.
Data Presentation
The following table summarizes the inhibitory activity of a representative, hypothetically synthesized kinase inhibitor, "KI-THP-01," against a panel of relevant kinases. This data is for illustrative purposes to demonstrate the potential of inhibitors derived from the title compound.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| KI-THP-01 | Kinase A | 15 | In vitro kinase assay |
| KI-THP-01 | Kinase B | 85 | In vitro kinase assay |
| KI-THP-01 | Kinase C | >1000 | In vitro kinase assay |
| Staurosporine | Kinase A | 5 | In vitro kinase assay |
Experimental Protocols
This section provides a detailed, multi-step protocol for the synthesis of a generic 5-aryl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine kinase inhibitor scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the synthesis of a 5-aryl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivative, a common core for many kinase inhibitors, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of the synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound (e.g., KI-THP-01)
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the assay buffer, the inhibitor dilution, and the recombinant kinase.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the synthetic workflow and a representative signaling pathway targeted by kinase inhibitors.
Caption: Synthetic workflow for the preparation of a kinase inhibitor core.
Caption: Simplified signaling pathway and the point of intervention by a kinase inhibitor.
The Versatile Building Block: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine in the Synthesis of Substituted Pyridines
Application Note
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to selectively introduce a variety of substituents onto the pyridine ring is crucial for the fine-tuning of their biological and physical properties. 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine has emerged as a valuable and versatile building block for the synthesis of a diverse array of substituted pyridines. The presence of a bromine atom at the 5-position allows for a range of palladium-catalyzed cross-coupling reactions, while the tetrahydropyran (THP) ether at the 2-position offers increased solubility and can influence the electronic properties of the pyridine ring. This document provides detailed application notes and representative protocols for the use of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Synthesis of this compound
The starting material can be synthesized from 5-bromopyridin-2-ol and tetrahydro-2H-pyran-4-ol. The following is a representative protocol adapted from the synthesis of a similar isomer.
Experimental Protocol: Synthesis of this compound
To a solution of 5-bromopyridin-2-ol (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous toluene is added triphenylphosphine (1.5 eq). The mixture is heated to 60 °C, and diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise. The reaction is then heated to reflux for 12-18 hours. After cooling to room temperature, the reaction mixture is washed with aqueous sodium hydroxide solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between the pyridine scaffold and various aryl or vinyl groups. This compound readily participates in this reaction with a range of boronic acids or their esters.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
In an oven-dried Schlenk flask, this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), is added, followed by a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1). The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.[1][2]
Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85 | 18 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | 14 | 78 |
Note: The data in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions and substrates used.
Caption: Workflow for Suzuki-Miyaura Coupling.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds. This compound can be effectively coupled with various primary and secondary amines using this methodology.[3]
Representative Experimental Protocol: Buchwald-Hartwig Amination
A dry Schlenk tube is charged with this compound (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene or dioxane is added, and the reaction mixture is heated to 80-110 °C for 8-24 hours. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over a drying agent, and concentrated. The product is then purified by column chromatography.[1][4]
Table 2: Representative Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 88 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 90 | 20 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 10 | 91 |
Note: The data in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions and substrates used.
Caption: Workflow for Buchwald-Hartwig Amination.
Application in Sonogashira Coupling Reactions
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. This compound serves as an excellent substrate for this transformation.[4]
Representative Experimental Protocol: Sonogashira Coupling
To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent such as a mixture of THF and triethylamine (2:1), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq) are added. The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for 6-18 hours under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, filtered, and concentrated. Purification by column chromatography yields the desired 5-alkynylpyridine derivative.[5]
Table 3: Representative Data for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N / THF | RT | 12 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | CuI | Et₃N / THF | 40 | 8 | 95 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N / THF | RT | 16 | 82 |
Note: The data in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions and substrates used.
Caption: Workflow for Sonogashira Coupling.
This compound is a highly useful and adaptable building block for the synthesis of a wide range of 5-substituted pyridines. Its participation in key cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions allows for the introduction of aryl, amino, and alkynyl functionalities, respectively. The provided representative protocols offer a solid starting point for researchers in drug discovery and materials science to utilize this versatile intermediate in their synthetic endeavors. It is important to note that optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.
References
Protocol for palladium-catalyzed cross-coupling of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Focusing on Cross-Coupling
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Compiling Experimental Protocols
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Starting Reactions Research
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Gathering Reaction Insights
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Narrowing Search Scope
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Analyzing Reaction Data
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Searching Specific Examples
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Application Notes and Protocols for the Derivatization of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates. The specific scaffold, 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, presents a valuable starting point for Structure-Activity Relationship (SAR) studies aimed at discovering novel therapeutics. The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of chemical diversity through various cross-coupling reactions. The tetrahydro-2H-pyran (THP) moiety at the 2-position can improve physicochemical properties such as solubility and metabolic stability, and can also engage in important hydrogen bond interactions with biological targets.
This document provides detailed application notes and experimental protocols for the derivatization of this compound via three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods allow for the systematic exploration of the chemical space around the pyridine core to establish a robust SAR and optimize for potency, selectivity, and pharmacokinetic properties. The derivatized compounds are of particular interest for their potential as kinase inhibitors, for example, targeting kinases in the TGF-β signaling pathway such as ALK5, which are implicated in cancer and fibrosis.[1]
Derivatization Strategies for SAR Studies
The primary goal of the derivatization of this compound is to explore the impact of various substituents at the 5-position on biological activity. The three main strategies detailed below allow for the introduction of aryl, heteroaryl, amino, and alkynyl groups.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, specifically for the synthesis of biaryl and heteroaryl-aryl compounds.[2][3] By coupling this compound with a diverse panel of boronic acids or their esters, researchers can investigate the effects of steric and electronic properties of the introduced aryl or heteroaryl ring on target engagement.
Buchwald-Hartwig Amination: Introduction of Amino Groups
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. This reaction allows for the introduction of primary and secondary amines, as well as various nitrogen-containing heterocycles, at the 5-position of the pyridine core. This strategy is crucial for exploring new hydrogen bonding interactions and modulating the basicity of the final compounds.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction introduces a linear and rigid alkynyl linker, which can be used to probe deeper pockets within a target's binding site or to serve as a precursor for further functionalization.
Data Presentation: Hypothetical SAR for ALK5 Inhibition
To illustrate the application of these derivatization strategies in an SAR study, the following table presents hypothetical biological data for a series of derivatives of this compound. The data is modeled on the structure-activity relationships observed for activin-like kinase 5 (ALK5) inhibitors with a similar structural scaffold.[1]
| Compound ID | R Group at 5-position | Coupling Reaction | ALK5 IC50 (nM) [Hypothetical] |
| 1 | -Br (Starting Material) | - | >10,000 |
| 2a | Phenyl | Suzuki-Miyaura | 850 |
| 2b | 4-Fluorophenyl | Suzuki-Miyaura | 620 |
| 2c | 3-Pyridyl | Suzuki-Miyaura | 450 |
| 2d | 1-Methyl-1H-pyrazol-4-yl | Suzuki-Miyaura | 150 |
| 3a | Aniline | Buchwald-Hartwig | 950 |
| 3b | Morpholine | Buchwald-Hartwig | 780 |
| 3c | N-Methylpiperazine | Buchwald-Hartwig | 320 |
| 4a | Phenylethynyl | Sonogashira | 1200 |
| 4b | (3-Hydroxyprop-1-yn-1-yl) | Sonogashira | 550 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 5-Aryl-2-(tetrahydro-2H-pyran-4-yloxy)pyridines.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the corresponding arylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the synthesis of 5-Amino-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a reaction vessel, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous toluene, followed by this compound (1.0 equivalent), the amine (1.2 equivalents), and NaOtBu (1.4 equivalents).
-
Seal the vessel and heat the reaction mixture to 90-110 °C, stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol details the synthesis of 5-Alkynyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridines.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.06 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.06 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous THF and triethylamine (typically a 2:1 mixture).
-
Add the terminal alkyne (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature to 60 °C for 4-16 hours.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the derivatization of the core scaffold.
Caption: Simplified TGF-β signaling pathway, a potential target for derivatives.
References
- 1. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura coupling of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges with this substrate stem from the pyridine nitrogen. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which can halt the catalytic cycle and result in low to no product yield.[1] Additionally, the electron-donating nature of the 2-alkoxy group can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyridine.[2]
Q2: Which palladium catalysts and ligands are recommended for this type of substrate?
A2: For challenging heteroaryl couplings like this, it is advisable to use bulky, electron-rich phosphine ligands.[1] These ligands can promote the oxidative addition step and stabilize the palladium catalyst.[3] Catalyst systems such as Pd(PPh₃)₄, PdCl₂(dppf), or pre-catalysts combined with ligands like SPhos, XPhos, or RuPhos are often effective.[1][2] The choice of ligand can be critical, and screening a few options is recommended for optimal results.
Q3: What are the most common side reactions, and how can they be minimized?
A3: The two most common side reactions are protodeboronation of the boronic acid/ester and dehalogenation of the starting material.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. To minimize this, you can use boronic esters (e.g., pinacol esters), which are more stable than boronic acids.[1] Ensuring anhydrous reaction conditions and using a milder base where possible can also reduce the rate of protodeboronation.[1]
-
Dehalogenation: This is the reduction of the C-Br bond to a C-H bond on your starting material.[4] This can be promoted by high temperatures and long reaction times.[4] Optimizing the reaction time to stop the reaction once the starting material is consumed is crucial.[2]
Q4: How do I choose the right base and solvent for the reaction?
A4: The choice of base is crucial as it activates the organoboron species for transmetalation.[5][6] For heteroaryl couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used and often prove to be robust choices.[2][3][7] The solvent system often consists of an organic solvent with an aqueous component to facilitate the dissolution of the inorganic base. Common solvent mixtures include 1,4-dioxane/water, toluene/water, or THF/water.[2][3][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Inactivation/Inhibition: The pyridine nitrogen is likely coordinating to the palladium center.[1] | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[1][2] 2. Increase Catalyst Loading: A modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Consider using a more stable palladium pre-catalyst. |
| Inefficient Oxidative Addition: The C-Br bond may not be sufficiently reactive under the chosen conditions. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C.[9] 2. Change Catalyst System: A different palladium source and ligand combination might be more effective. | |
| Protodeboronation of Boronic Acid: The boronic acid is decomposing before it can couple.[1] | 1. Use a Boronic Ester: Switch to a more stable pinacol or MIDA boronate ester.[1] 2. Anhydrous Conditions: Ensure all reagents and solvents are dry. 3. Weaker Base: If compatible with the reaction, a milder base may slow down protodeboronation.[1] | |
| Significant Dehalogenation of Starting Material | High Temperature or Prolonged Reaction Time: These conditions can favor the dehalogenation side reaction.[4] | 1. Lower Temperature: Attempt the reaction at a lower temperature. 2. Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[2] |
| Hydride Source: Solvents or reagents may be acting as a source of hydride. | 1. Use Anhydrous Solvents: Ensure solvents are free from water and other potential hydride sources.[1] | |
| Formation of Homocoupled Boronic Acid Product | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[10] | 1. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen).[7] 2. Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas.[1][7] |
Experimental Protocols
General Starting Protocol for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of parameters may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][11]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1][2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Comparative Reaction Conditions
The following table summarizes starting conditions for optimization.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst (mol%) | Pd(PPh₃)₄ (5) | PdCl₂(dppf) (3) | Pd₂(dba)₃ (2) / SPhos (4) |
| Base (equiv.) | K₂CO₃ (2.0) | K₃PO₄ (2.5) | Cs₂CO₃ (2.0) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF/H₂O (4:1) |
| Temperature (°C) | 90 | 100 | 80 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, such as 2-hydroxy-5-bromopyridine or the corresponding unprotected pyridine. Byproducts from the bromination step are also frequent, including di-brominated species like 3,5-dibromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. Incomplete etherification or hydrolysis of the THP ether can also lead to impurities.
Q2: Which purification techniques are most effective for this class of compounds?
A2: The most effective purification techniques for this compound derivatives are silica gel column chromatography and recrystallization. For analytical purposes and small-scale purification of less polar derivatives, High-Performance Liquid Chromatography (HPLC) can also be employed.
Q3: How do I choose the right solvent system for column chromatography?
A3: A good starting point for solvent selection is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. The polarity of the solvent system should be adjusted based on the polarity of your specific derivative. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio that provides good separation between your product and any impurities, ideally with an Rf value for the desired compound in the range of 0.2-0.4.
Q4: My compound is an oil. Can I still use recrystallization?
A4: Recrystallization is only suitable for solid compounds. If your derivative is an oil or a low-melting solid, column chromatography is the more appropriate purification method.[1]
Q5: What are some suitable recrystallization solvents for these pyridine derivatives?
A5: A mixed solvent system is often effective for the recrystallization of brominated pyridine derivatives.[1] Common choices include ethanol/water or ethyl acetate/hexanes. The ideal solvent system is one in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.[1]
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Q: My compounds are co-eluting or showing poor separation on the silica gel column.
A: This is a common issue that can be addressed by systematically optimizing your chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes to ethyl acetate).
-
If the compounds are eluting too slowly or not at all (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
-
Consider a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.
-
-
Check Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.
-
Sample Loading: Load the crude product in a minimal amount of solvent to ensure a narrow starting band. Dry-loading the sample adsorbed onto a small amount of silica gel is often beneficial.
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina, which has different selectivity.
Issue 2: Compound "Oiling Out" During Recrystallization
Q: Instead of forming crystals, my compound separates as an oil upon cooling.
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
Troubleshooting Steps:
-
Increase Solvent Volume: The solution may be too concentrated. Add more of the hot solvent to ensure the compound remains dissolved until a lower temperature is reached.
-
Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation over crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, adding a seed crystal to the cooled solution can induce crystallization.
-
Re-evaluate Your Solvent System: The chosen solvent may not be appropriate. Experiment with different solvent combinations on a small scale.
Issue 3: Low Recovery of the Purified Compound
Q: After purification, the yield of my desired product is very low.
A: Low recovery can result from several factors during the purification and work-up process.
Troubleshooting Steps:
-
Column Chromatography:
-
Adsorption to Silica: Highly polar compounds can irreversibly adsorb to the silica gel. Adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine to the mobile phase can help elute the compound.
-
Improper Fraction Collection: Monitor the elution closely with TLC to ensure all fractions containing the product are collected.
-
-
Recrystallization:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Washing with Warm Solvent: Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product.
-
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of 1 gram of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes or flasks
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a few drops of ethyl acetate.
-
Spot the solution on a TLC plate and develop it in a chamber with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp to determine the optimal mobile phase for separation (target Rf of ~0.3 for the product).
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Pour a slurry of silica gel (approx. 40-50 g) in the initial, low-polarity mobile phase into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top.
-
-
Sample Loading:
-
Dissolve the crude product (1 g) in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (2-3 g) and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the determined low-polarity mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Data Presentation: Column Chromatography Purification
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (Gradient) |
| Typical Gradient | 95:5 to 80:20 (v/v) |
| Expected Rf of Product | 0.2 - 0.4 |
| Typical Yield | 70-90% (dependent on crude purity) |
| Achievable Purity | >98% (by HPLC/NMR) |
Protocol 2: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of solid this compound derivatives.
Materials:
-
Crude solid product
-
Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be used.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Data Presentation: Recrystallization Solvents
| Solvent System | Application Notes |
| Ethanol/Water | Good for moderately polar derivatives. Dissolve in hot ethanol and add water dropwise until turbidity persists, then clarify with a few drops of hot ethanol. |
| Ethyl Acetate/Hexanes | Effective for a range of polarities. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent. |
Visualizations
Caption: A workflow for selecting the initial purification method.
References
Common side reactions in the synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. The primary synthetic route is the Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to fully deprotonate the starting alcohol (either 5-bromo-2-hydroxypyridine or tetrahydropyran-4-ol).2. Poor Leaving Group: The leaving group on the electrophile (e.g., a halide or tosylate) is not sufficiently reactive.3. Steric Hindrance: Bulky reactants can slow down or prevent the SN2 reaction.[2][3] | 1. Use a Stronger Base: Consider using stronger bases like sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the alkoxide.[3][4]2. Improve the Leaving Group: Convert the alcohol on the tetrahydropyran ring to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), before reacting it with the pyridinoxide.3. Optimize Reaction Conditions: Increase the reaction temperature or use a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction.[4] |
| Presence of a Major Impurity with a Double Bond (Alkene) | Elimination (E2) Side Reaction: The alkoxide is acting as a base rather than a nucleophile, causing elimination of the alkylating agent. This is more common with secondary alkyl halides and at higher temperatures.[1][3][5] | 1. Lower the Reaction Temperature: This will favor the SN2 substitution pathway over the E2 elimination pathway.2. Use a Less Hindered Base/Nucleophile: If possible, choose a less sterically bulky base.3. Change the Leaving Group: In some cases, a different leaving group can alter the ratio of substitution to elimination. |
| Multiple Products Observed (Isomers) | C-Alkylation vs. O-Alkylation: The pyridinoxide nucleophile is an ambident nucleophile, meaning it can react at the oxygen or at a carbon atom on the pyridine ring, leading to the formation of C-alkylated byproducts in addition to the desired O-alkylated ether.[1][4] | 1. Modify the Solvent: The choice of solvent can influence the site of alkylation. Protic solvents may favor O-alkylation in some cases.2. Change the Counter-ion: The cation associated with the alkoxide can affect the nucleophilicity of the oxygen versus the ring carbons. |
| Unreacted Starting Materials | 1. Reaction Not Reaching Completion: Insufficient reaction time or temperature.2. Deactivated Reagents: The base or other reagents may have degraded due to improper storage or handling. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to determine the optimal reaction time and temperature.2. Use Fresh Reagents: Ensure that all reagents, especially the base, are fresh and have been stored under appropriate conditions (e.g., under an inert atmosphere). |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The most common method is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] In this reaction, an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon atom that has a good leaving group (like a halide).[1] For this specific synthesis, this would typically involve the reaction of the sodium or potassium salt of 5-bromo-2-hydroxypyridine with a tetrahydropyran derivative having a leaving group at the 4-position.
Q2: Which base is most suitable for this reaction?
A2: For forming the alkoxide, strong bases are generally required. Sodium hydride (NaH) and potassium hydride (KH) are popular choices for deprotonating alcohols to form alkoxides for Williamson ether synthesis.[3][4] Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be used, particularly when synthesizing aryl ethers.[4]
Q3: Why is elimination a common side reaction?
A3: The alkoxide used in the Williamson synthesis is a strong base. If the alkylating agent is sterically hindered or has accessible beta-protons, the alkoxide can act as a base and abstract a proton, leading to an E2 elimination reaction that forms an alkene instead of the desired ether.[2][5] This competes with the desired SN2 reaction.[1]
Q4: Can I use 2,5-dibromopyridine and tetrahydro-4-hydroxypyran as starting materials?
A4: Yes, this is a viable alternative route. In this case, a base would be used to deprotonate tetrahydro-4-hydroxypyran to form the corresponding alkoxide, which would then act as a nucleophile to displace the bromine atom at the 2-position of the pyridine ring. Care must be taken to ensure selectivity for the 2-position over the 5-position.
Q5: What solvents are recommended for this synthesis?
A5: Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used as they can help to minimize dehydrohalogenation side products.[4] These solvents are effective at solvating the cation of the alkoxide, leaving the oxygen anion more nucleophilic.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative example for the synthesis of this compound.
Materials:
-
5-Bromo-2-hydroxypyridine
-
Tetrahydro-4-pyranol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Pyridine (as solvent and base for tosylation)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Preparation of Tetrahydropyran-4-yl Tosylate
-
Dissolve tetrahydro-4-pyranol in pyridine at 0°C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.
Step 2: Synthesis of this compound
-
Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 5-bromo-2-hydroxypyridine in anhydrous DMF to the NaH suspension at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium pyridinoxide.
-
Add a solution of tetrahydropyran-4-yl tosylate (from Step 1) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Visualizations
Caption: Main reaction pathway and potential side reactions.
References
Navigating the Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers undertaking the synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve reaction yields and address common challenges encountered during this synthesis.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of this compound can arise from various factors related to reaction conditions, reagent quality, and potential side reactions. This guide addresses common issues in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can often be attributed to several key factors:
-
Purity of Reactants and Solvents: Impurities in your starting materials (5-bromo-2-hydroxypyridine and an activated tetrahydro-2H-pyran-4-ol derivative) or solvent can significantly hinder the reaction. Ensure all reagents are of high purity and that solvents are anhydrous, as moisture can quench reagents, especially in the Williamson ether synthesis.
-
Suboptimal Reaction Temperature: The temperature can greatly influence the reaction rate and the formation of side products. It's crucial to find the optimal temperature for your specific reaction conditions. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition of the product or starting materials.
-
Incorrect Choice of Base or Reagents: In a Williamson ether synthesis, the choice of base is critical. The base must be strong enough to deprotonate the 5-bromo-2-hydroxypyridine (pKa ≈ 8.69) but not so strong as to cause unwanted side reactions. For a Mitsunobu reaction, the quality and stoichiometry of the phosphine and azodicarboxylate are paramount.
-
Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of degradation products.
Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are the common side reactions?
A2: The formation of side products is a frequent cause of reduced yields. Depending on the synthetic route, you may encounter:
-
Williamson Ether Synthesis:
-
Elimination Reactions: If using a bulky base or a sterically hindered alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.
-
N-alkylation vs. O-alkylation: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. While O-alkylation is generally favored under basic conditions with alkyl halides, some N-alkylation may occur, leading to an isomeric byproduct.
-
-
Mitsunobu Reaction:
-
Reaction with the Azodicarboxylate: The nucleophile (5-bromo-2-hydroxypyridine) may react with the azodicarboxylate (e.g., DEAD or DIAD) instead of the alcohol.
-
Byproduct Removal: The triphenylphosphine oxide and hydrazine byproducts of the Mitsunobu reaction can be challenging to remove and may co-elute with the desired product during chromatography, affecting the isolated yield.
-
Q3: How can I effectively purify the final product?
A3: Purification of this compound typically involves standard laboratory techniques.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting materials and side products. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often employed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material. The choice of solvent will depend on the product's solubility.
-
Washing/Extraction: During the workup, washing the organic layer with aqueous solutions (e.g., saturated sodium bicarbonate, brine) is crucial for removing acidic or basic impurities and water-soluble byproducts.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for this transformation: Williamson ether synthesis or the Mitsunobu reaction?
A1: Both the Williamson ether synthesis and the Mitsunobu reaction are viable methods for preparing this type of ether.
-
The Williamson ether synthesis is often preferred for its simplicity and the use of less expensive reagents. However, it may require careful optimization of the base and reaction conditions to avoid side reactions.
-
The Mitsunobu reaction can be highly efficient, often proceeding under mild conditions with high yields. A notable example is the synthesis of the positional isomer, 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine, which achieved an 87% yield. However, the reagents (a phosphine and an azodicarboxylate) are more expensive, and the removal of byproducts can be more challenging.
Q2: What is the ideal base for the Williamson ether synthesis of this compound?
A2: Given the predicted pKa of 5-bromo-2-hydroxypyridine is around 8.69, a moderately strong base is required to effectively deprotonate the hydroxyl group. Common choices include:
-
Sodium hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation.
-
Potassium carbonate (K₂CO₃): A milder base that is often effective and easier to handle than NaH.
-
Cesium carbonate (Cs₂CO₃): Known to accelerate SN2 reactions and can be a good choice for this synthesis.
Q3: What solvents are recommended for this reaction?
A3: The choice of solvent depends on the reaction type.
-
For the Williamson ether synthesis , polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically used as they can dissolve the reactants and facilitate the SN2 reaction.
-
For the Mitsunobu reaction , anhydrous THF or toluene are common choices.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis (Proposed)
This proposed protocol is based on the general principles of the Williamson ether synthesis.
Materials:
-
5-bromo-2-hydroxypyridine
-
4-bromotetrahydropyran or 4-tosyloxytetrahydropyran
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-hydroxypyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Add a solution of 4-bromotetrahydropyran (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Mitsunobu Reaction (Adapted from a positional isomer synthesis)
This protocol is adapted from a literature procedure for the synthesis of 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine, which reported a yield of 87%.
Materials:
-
5-bromo-2-hydroxypyridine
-
Tetrahydro-2H-pyran-4-ol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
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Anhydrous Toluene or Tetrahydrofuran (THF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-2-hydroxypyridine (1.0 eq), tetrahydro-2H-pyran-4-ol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous toluene, add DEAD (40% solution in toluene, 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (around 110-115 °C) and stir for 18-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Data Presentation
The following table summarizes potential reaction conditions and expected outcomes for the synthesis of this compound. Note that the data for the Williamson ether synthesis is hypothetical and serves as a starting point for optimization, while the Mitsunobu data is based on a closely related isomer.
| Reaction Type | Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Reported/Expected Yield (%) |
| Williamson Ether Synthesis | 5-bromo-2-hydroxypyridine, 4-bromotetrahydropyran | NaH | DMF | 60-80 | 12-24 | 40-70 (Expected) |
| Williamson Ether Synthesis | 5-bromo-2-hydroxypyridine, 4-bromotetrahydropyran | K₂CO₃ | DMF/MeCN | 80-100 | 24-48 | 30-60 (Expected) |
| Mitsunobu Reaction | 5-bromo-3-hydroxypyridine, tetrahydro-2H-pyran-4-ol | PPh₃, DEAD | Toluene | 115 | 18 | 87 (Reported for isomer) |
Visualizations
Reaction Pathways
The following diagrams illustrate the two primary synthetic routes to this compound.
Technical Support Center: Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during the synthesis process.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am experiencing low to no yield of the desired product. What are the potential causes and solutions?
Low or no yield in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. The two most common methods are the Williamson ether synthesis and the Mitsunobu reaction.
For Williamson Ether Synthesis:
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Incomplete Deprotonation: The reaction requires the formation of an alkoxide from either 5-bromo-2-hydroxypyridine or tetrahydro-2H-pyran-4-ol. If the base used is not strong enough or is not used in sufficient quantity, the deprotonation will be incomplete, leading to a low concentration of the required nucleophile.
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Solution: Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of the alcohol. Ensure the reaction is performed under anhydrous conditions as the presence of water will consume the base.
-
-
Poor Nucleophilic Attack: The SN2 reaction can be hindered by several factors.
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Solution: Ensure you are using a suitable polar aprotic solvent like DMF or acetonitrile to facilitate the SN2 reaction.[1] The choice of leaving group is also critical; while not directly applicable when starting with the hydroxypyridine, if you are using a derivative, ensure it is a good leaving group (e.g., tosylate, mesylate).
-
-
Side Reactions: The primary competing reaction is E2 elimination, especially if there is any steric hindrance.[1]
-
Solution: Maintain a low reaction temperature to favor substitution over elimination.
-
For Mitsunobu Reaction:
-
Reagent Quality: The reagents used in the Mitsunobu reaction, particularly the azodicarboxylate (e.g., DEAD or DIAD) and triphenylphosphine (PPh3), can degrade over time.
-
Solution: Use fresh or properly stored reagents. The quality of PPh3 can be checked by ³¹P NMR to ensure it has not been oxidized to triphenylphosphine oxide.
-
-
pKa of the Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13). If the pKa of the nucleophile is too high, a side reaction where the hydrazo anion attacks the alkoxyphosphonium intermediate can occur, reducing the yield of the desired product.[2][3]
-
Solution: While 5-bromo-2-hydroxypyridine is acidic enough, ensure the reaction conditions do not favor side reactions. Using modified reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can improve yields for less acidic nucleophiles.[2]
-
-
Solvent Dryness: The presence of water can interfere with the reaction.
-
Solution: Use anhydrous solvents. A fresh bottle of an anhydrous solvent under an inert atmosphere is recommended.
-
Q2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
The formation of side products is a common issue.
In Williamson Ether Synthesis:
-
Major Side Product: The main side product is often the result of an E2 elimination reaction, which would lead to the formation of an alkene from the alkyl halide.[1] However, in this specific synthesis, the more likely side reactions involve O- vs. N-alkylation of the pyridine ring or dialkylation.
-
Minimization:
-
Control the reaction temperature; lower temperatures generally favor the SN2 reaction.
-
Use a 1:1 stoichiometry of your reactants to minimize dialkylation.
-
In Mitsunobu Reaction:
-
Major Side Products: A common side product is the formation of an alkylated hydrazine derivative, which occurs when the deprotonated azodicarboxylate acts as a nucleophile.[2][3] Another potential byproduct is triphenylphosphine oxide.
-
Minimization:
-
The order of addition of reagents can be crucial. Pre-forming the betaine by mixing PPh3 and DEAD/DIAD at low temperatures before adding the alcohol and nucleophile can sometimes improve results.[3]
-
Using modified reagents like ADDP and polymer-supported triphenylphosphine can significantly reduce the formation of by-products and simplify purification.[2]
-
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
Purification can be challenging due to the presence of unreacted starting materials and reaction byproducts.
-
Initial Work-up:
-
For the Williamson ether synthesis, a simple aqueous work-up can be used to remove inorganic salts.
-
For the Mitsunobu reaction, the byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can be difficult to remove. Using polymer-supported triphenylphosphine allows for easy removal by filtration.[2] Alternatively, di-(4-chlorobenzyl)azodicarboxylate (DCAD) can be used, as the resulting hydrazine by-product can be easily filtered off.[3]
-
-
Chromatography: Column chromatography on silica gel is a standard and effective method for separating the desired product from impurities. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.
Quantitative Data Summary
The following tables summarize typical reaction parameters that can be optimized for both the Williamson ether synthesis and the Mitsunobu reaction. The values presented are illustrative and may require further optimization for specific laboratory conditions.
Table 1: Williamson Ether Synthesis Parameters
| Parameter | Condition A | Condition B | Condition C |
| Base | NaH | K₂CO₃ | Cs₂CO₃ |
| Solvent | DMF | Acetonitrile | THF |
| Temperature (°C) | 25 (RT) | 80 | 65 |
| Reaction Time (h) | 12 | 24 | 18 |
| Typical Yield (%) | 75-85 | 50-60 | 65-75 |
Table 2: Mitsunobu Reaction Parameters
| Parameter | Condition A | Condition B | Condition C |
| Phosphine | PPh₃ | PS-PPh₃ | PBu₃ |
| Azodicarboxylate | DEAD | DIAD | ADDP |
| Solvent | THF | Dichloromethane | Toluene |
| Temperature (°C) | 0 to RT | 0 to RT | 25 (RT) |
| Reaction Time (h) | 8-16 | 8-16 | 12 |
| Typical Yield (%) | 60-70 | 65-75 | 80-90[2] |
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis
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To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
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Allow the mixture to stir at room temperature for 30 minutes.
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Add a solution of 4-bromotetrahydro-2H-pyran (1.05 eq) in anhydrous DMF dropwise.
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Stir the reaction mixture at room temperature for 12 hours or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by the slow addition of water at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Protocol 2: Modified Mitsunobu Reaction [2]
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To a solution of 5-bromo-2-hydroxypyridine (1.0 eq), tetrahydro-2H-pyran-4-ol (1.1 eq), and polymer-supported triphenylphosphine (PS-PPh₃, 1.5 eq) in anhydrous THF, add 1,1'-(azodicarbonyl)dipiperidine (ADDP, 1.5 eq) in one portion at room temperature under an inert atmosphere.
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Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the polymer-supported phosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Stability issues of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. The information is presented in a question-and-answer format to directly address common stability issues and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: The stability of this compound is primarily dictated by the tetrahydropyranyl (THP) ether protecting group. THP ethers are known to be stable under neutral and basic conditions. They are, however, labile to acidic conditions, which will lead to the deprotection of the hydroxyl group.
Q2: Under what pH conditions is this compound expected to be unstable?
A2: The compound is expected to be unstable under acidic conditions (low pH). The acid-catalyzed hydrolysis of the THP ether will yield 5-bromo-2-hydroxypyridine and 5-hydroxypentanal. The rate of this degradation is dependent on the acid strength and temperature.
Q3: Can the pyridine nitrogen in this compound interfere with my reaction?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to metal catalysts, particularly palladium, which is commonly used in cross-coupling reactions.[1][2] This coordination can potentially inhibit or deactivate the catalyst, leading to lower reaction yields or reaction failure.[1][2] The use of bulky, electron-rich phosphine ligands can often mitigate this issue.[1]
Troubleshooting Guides
Issue 1: Low or no yield in Suzuki-Miyaura cross-coupling reactions.
Possible Causes and Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The pyridine nitrogen may be coordinating to the palladium catalyst and inhibiting its activity.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1] Consider using a pre-catalyst, like a Buchwald G3 pre-catalyst, to ensure the formation of a more active and stable catalytic species.[1] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also overcome partial inhibition.[1]
-
-
Inappropriate Base or Solvent: The choice of base is critical for activating the boronic acid.[3] An unsuitable solvent can lead to poor solubility of reagents.
-
Solution: Screen different bases. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and are less likely to cause degradation of sensitive substrates. Ensure the solvent system (e.g., 1,4-dioxane/water, toluene/water) adequately dissolves all reaction components.
-
-
Protodeboronation of Boronic Acid: This side reaction, the hydrolysis of the boronic acid to the corresponding arene, can be significant, especially with heteroaryl boronic acids.[1]
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can decompose, leading to the formation of palladium black.[3]
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is set up and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Low or no yield in Buchwald-Hartwig amination reactions.
Possible Causes and Solutions:
-
Catalyst Inhibition: Similar to Suzuki couplings, the pyridine nitrogen can inhibit the palladium catalyst.[4]
-
Solution: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) and consider using a pre-catalyst. The choice of ligand is crucial and may require screening.
-
-
Suboptimal Base: The strength and nature of the base can significantly impact the reaction outcome.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for sensitive substrates, a weaker base like cesium carbonate might be beneficial.
-
-
Amine Substrate Issues: The nature of the amine coupling partner can affect the reaction.
-
Solution: For volatile amines, ensure the reaction is performed in a sealed tube to prevent escape.[5] For less reactive amines, longer reaction times or higher temperatures may be necessary.
-
-
Dehalogenation of the Starting Material: A common side reaction is the reduction of the bromo-substituent to a hydrogen atom.
-
Solution: Ensure that solvents are not a source of hydrides. Optimizing the reaction time to be just sufficient for product formation can also minimize this side reaction.
-
Issue 3: Cleavage of the THP ether protecting group during the reaction or work-up.
Possible Causes and Solutions:
-
Acidic Conditions: The THP ether is sensitive to acid.
-
Solution: Avoid acidic conditions during both the reaction and the work-up. Use basic or neutral conditions for extraction and purification. If an acidic quench is necessary, perform it at low temperatures and for a minimal amount of time.
-
-
Lewis Acidity of Reagents or Catalysts: Some reagents or metal catalysts can exhibit Lewis acidity, which may promote THP ether cleavage.
-
Solution: Choose reaction conditions and reagents that are known to be compatible with acid-sensitive protecting groups.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts like (XPhos)Pd G3 can also be effective. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are preferred to mitigate pyridine inhibition.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice of base can be substrate-dependent. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Typically in a 4:1 to 10:1 ratio. |
| Temperature | 80-110 °C | Monitor for potential degradation at higher temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst decomposition.[3] |
Table 2: Recommended Reaction Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often preferred for consistency. |
| Ligand | XPhos, BrettPhos, RuPhos | Ligand screening is often necessary for optimal results. |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | Base strength should be matched to the amine pKa. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and degassed solvents are essential. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive amines. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for catalyst stability. |
Table 3: Stability Profile of the THP Ether Group
| Condition | Stability | Potential Degradation Product |
| Strongly Basic (e.g., NaOtBu, NaOH) | Stable | N/A |
| Strongly Acidic (e.g., HCl, H₂SO₄) | Unstable | 5-Bromo-2-hydroxypyridine |
| Mildly Acidic (e.g., silica gel chromatography) | Potentially Unstable | 5-Bromo-2-hydroxypyridine |
| Lewis Acids (e.g., ZnCl₂, TiCl₄) | Potentially Unstable | 5-Bromo-2-hydroxypyridine |
| Palladium Catalysts | Generally Stable | Minimal degradation under standard cross-coupling conditions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Note: Prolonged exposure to silica gel may cause some deprotection of the THP ether. Using a neutral purification system or deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific amine coupling partners.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.
Caption: Acid-catalyzed degradation pathway of the target molecule.
References
Technical Support Center: Purification of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary synthesis route to this compound is the Williamson ether synthesis. Based on this reaction, common impurities may include:
-
Unreacted Starting Materials: 5-Bromo-2-hydroxypyridine and 4-bromotetrahydropyran (or a related activated tetrahydro-2H-pyran-4-ol).
-
Side-Products from Elimination: 5-Bromo-2-hydroxypyridine and 3,6-dihydro-2H-pyran, which can result from a competing E2 elimination reaction, especially if a sterically hindered base is used or the reaction is performed at elevated temperatures.[1][2]
-
Over-alkylation or Di-alkylation Products: Although less common, reaction at other nucleophilic sites on the starting materials could lead to unexpected byproducts.
-
Residual Base and Salts: Inorganic salts formed during the reaction (e.g., sodium bromide) and any remaining base.
Q2: What is the recommended initial purification strategy for crude this compound?
A2: For initial purification, a simple aqueous work-up is recommended to remove inorganic salts, residual base, and highly polar impurities. This is typically followed by recrystallization or flash column chromatography.
Q3: My purified this compound has a purity of >98%. Is this sufficient for my subsequent reactions?
A3: A purity of ≥98% is generally considered good for many applications.[3][4][5] However, the required purity level is ultimately dictated by the specific requirements of your downstream application. For sensitive catalytic reactions or for compounds intended for biological screening, higher purity may be necessary.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The solvent may be too nonpolar for the compound, or the cooling process is too rapid. Impurities can also suppress crystallization.
-
Solution:
-
Re-dissolve: Gently heat the solution to re-dissolve the oil.
-
Add a more polar co-solvent: Add a small amount of a more polar solvent in which the compound is also soluble (e.g., a small amount of ethanol to a hexane/ethyl acetate mixture) until the solution becomes clear.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce nucleation.
-
Problem: No crystals form, even after cooling the solution.
-
Possible Cause: The solution may not be saturated, meaning too much solvent was used.
-
Solution:
-
Evaporate Excess Solvent: Gently warm the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator.
-
Induce Crystallization: Once the solution is concentrated, attempt to induce crystallization by scratching the flask or adding a seed crystal.
-
Cooling: Cool the concentrated solution slowly.
-
Flash Column Chromatography Issues
Problem: Poor separation between the desired product and an impurity.
-
Possible Cause: The chosen eluent system may not have the optimal polarity to resolve the compounds.
-
Solution:
-
TLC Analysis: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separation. A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[6]
-
Solvent Gradient: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent system is not polar enough to move the compound down the column.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, try switching to 7:3 or 5:5.
-
Add a Modifier: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve elution from the acidic silica gel.[7]
-
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, scalable. | Can have lower yields if the compound is significantly soluble in the cold solvent. |
| Flash Column Chromatography | >99% | High resolution for separating closely related impurities. | More time-consuming, requires more solvent, can be less scalable. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. Common choices for brominated pyridines include ethanol, methanol, ethyl acetate/hexanes, or toluene.[6]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: To maximize yield, cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
Eluent Selection: Using TLC, determine an appropriate solvent system that provides good separation of the target compound from impurities. A typical Rf value for the desired compound is around 0.2-0.4. A common eluent system is a mixture of hexanes and ethyl acetate.[7][8]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Run the column by applying positive pressure, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. rsc.org [rsc.org]
Technical Support Center: Scale-up Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on an alkyl halide by an alkoxide. In this specific synthesis, the alkoxide is generated from 5-bromo-2-hydroxypyridine, which then reacts with a tetrahydro-2H-pyran derivative bearing a suitable leaving group, such as 4-bromotetrahydro-2H-pyran or tetrahydro-2H-pyran-4-yl tosylate.[1][2]
Q2: My reaction is suffering from low yield. What are the potential causes and how can I optimize the reaction conditions?
A2: Low yields in the scale-up synthesis can stem from several factors. Here's a troubleshooting guide to address this issue:
-
Incomplete Deprotonation: Ensure complete formation of the pyridin-2-oxide anion. Using a strong, non-nucleophilic base like sodium hydride (NaH) is crucial.[2][3] The quality and stoichiometry of the base are critical; ensure it is fresh and used in a slight excess (e.g., 1.1-1.2 equivalents).
-
Sub-optimal Reaction Temperature: The reaction temperature should be carefully controlled. While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of starting materials or products and promote side reactions. A typical temperature range for this type of Williamson ether synthesis is between room temperature and 80 °C.
-
Poor Solvent Choice: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is generally preferred for Williamson ether synthesis as they can effectively solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.[2]
-
Purity of Starting Materials: Impurities in either the 5-bromo-2-hydroxypyridine or the tetrahydropyran electrophile can interfere with the reaction. Ensure the purity of your starting materials before commencing the scale-up synthesis.
-
Side Reactions: Competing elimination reactions can occur, especially if using a secondary alkyl halide as the electrophile. Using a primary electrophile or a tosylate leaving group can minimize this side reaction.
Q3: I am observing significant impurity formation in my scaled-up reaction. What are the likely impurities and how can I minimize them?
A3: Impurity formation is a common challenge during scale-up. Here are some potential impurities and strategies for their mitigation:
-
O-vs. N-Alkylation: Pyridin-2-ones can exist in equilibrium with their 2-hydroxypyridine tautomer. While O-alkylation is generally favored for this substrate, some N-alkylation can occur, leading to the formation of 5-bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one. To favor O-alkylation, the choice of solvent and counter-ion can be critical.
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have residual 5-bromo-2-hydroxypyridine and the tetrahydropyran electrophile. Monitor the reaction progress by TLC or HPLC to ensure completion.
-
Di-alkylation or other side-reactions: While less common for this specific reaction, over-alkylation or reaction with impurities can lead to unexpected byproducts.
-
Elimination Products: As mentioned previously, if using a halo-tetrahydropyran, elimination to form 3,6-dihydro-2H-pyran is a possibility. Using a tosylate leaving group can reduce this.
Q4: The purification of the final product is proving difficult on a large scale. What are the recommended purification methods?
A4: Large-scale purification requires different techniques than laboratory-scale.
-
Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity.
-
Column Chromatography: While challenging for very large quantities, flash column chromatography using silica gel can be employed for multi-kilogram scale purifications. Careful selection of the eluent system is necessary to achieve good separation from impurities.
-
Extraction and Washing: A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities. Washing the organic layer with brine can help to break up emulsions and remove residual water.[4]
Q5: Are there any specific safety concerns I should be aware of during the scale-up of this synthesis?
A5: Yes, several safety considerations are paramount during scale-up:
-
Exothermic Reaction: The reaction of sodium hydride with the hydroxyl group of 5-bromo-2-hydroxypyridine is exothermic and generates hydrogen gas. The addition of NaH should be done portion-wise and at a controlled temperature (e.g., 0 °C) to manage the exotherm and the rate of gas evolution.[2] Ensure adequate ventilation and an inert atmosphere.
-
Handling of Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.
-
Solvent Hazards: The solvents typically used (e.g., DMF, THF) have their own associated hazards. Refer to the Safety Data Sheets (SDS) for proper handling procedures.
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale Optimization) | Rationale for Change |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) | K2CO3 is a milder, less hazardous, and more cost-effective base for scale-up. |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | DMF has a higher boiling point, allowing for a wider reaction temperature range and can improve solubility of the reactants. |
| Temperature | Room Temperature | 60-80 °C | Increased temperature can improve reaction kinetics and drive the reaction to completion on a larger scale. |
| Reaction Time | 12-18 hours | 6-10 hours | Optimized conditions can lead to a shorter and more efficient reaction cycle. |
| Yield | 75-85% | 80-90% | Process optimization can lead to improved yields. |
Experimental Protocols
Key Experiment: Scale-up Synthesis of this compound
Materials:
-
5-Bromo-2-hydroxypyridine (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Tetrahydro-2H-pyran-4-yl tosylate (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reactor Setup: A suitable multi-necked reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet/outlet, and an addition funnel is charged with anhydrous DMF.
-
Base Addition: The reactor is cooled to 0-5 °C using an appropriate cooling bath. Sodium hydride is added portion-wise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
Formation of the Alkoxide: 5-Bromo-2-hydroxypyridine is dissolved in anhydrous DMF and slowly added to the sodium hydride suspension via the addition funnel, maintaining the internal temperature below 10 °C. After the addition is complete, the mixture is allowed to stir at room temperature for 1-2 hours to ensure complete formation of the sodium salt.
-
Etherification: Tetrahydro-2H-pyran-4-yl tosylate, dissolved in a minimal amount of anhydrous DMF, is then added to the reaction mixture. The reaction is heated to 60-70 °C and monitored by HPLC or TLC for completion (typically 6-8 hours).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of water, ensuring the temperature is controlled. Toluene is then added to the mixture, and the layers are separated. The aqueous layer is extracted with toluene.
-
Washing: The combined organic layers are washed with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford this compound as a solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for scale-up synthesis.
Caption: Key factors influencing reaction yield and purity.
References
Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient coupling of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable cross-coupling reactions for functionalizing this compound?
A1: The most common and effective cross-coupling reactions for this substrate are Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. The choice depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming new carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[1][2]
-
Buchwald-Hartwig Amination: The premier method for constructing carbon-nitrogen (C-N) bonds with a wide array of primary and secondary amines.[3][4]
-
Sonogashira Coupling: Used for creating carbon-carbon (C-C) bonds with terminal alkynes.[5][6]
Q2: Can the pyridine nitrogen in my substrate inhibit the palladium catalyst?
A2: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially forming inactive complexes and hindering the catalytic cycle.[7][8] To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can shield the palladium center and promote the desired catalytic activity.[3][9]
Q3: How does the 2-(tetrahydro-2H-pyran-4-yloxy) group affect the coupling reaction?
A3: The bulky tetrahydro-2H-pyran-4-yloxy (THP ether) group at the 2-position can introduce steric hindrance. This may influence the approach of the catalyst and coupling partners. Therefore, catalyst systems with less sterically demanding ligands or higher reaction temperatures might be necessary to achieve optimal results.
Q4: Are there any specific safety precautions I should take when running these coupling reactions?
A4: Yes. Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[10] Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).
Troubleshooting Guides
Low or No Product Yield
Issue: My reaction shows low or no conversion of the starting material.
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a more stable and active pre-catalyst. Ensure all manipulations are performed under a strict inert atmosphere to prevent catalyst decomposition.[8][10] |
| Inappropriate Ligand | For pyridine substrates, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often more effective than traditional ligands like PPh₃.[3][9] Screen a panel of ligands to find the optimal one for your specific transformation. |
| Suboptimal Base | The choice of base is crucial and substrate-dependent. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often robust choices. For Buchwald-Hartwig aminations, a strong non-nucleophilic base like NaOtBu or LHMDS is common, but weaker bases may be needed for sensitive substrates.[4][11] |
| Low Reaction Temperature | Some coupling reactions, especially with less reactive partners or hindered substrates, require higher temperatures to proceed efficiently. Gradually increase the reaction temperature, monitoring for any potential decomposition.[8] |
| Poor Solubility | Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system or the use of a co-solvent.[12] |
Formation of Side Products
Issue: My reaction is producing significant amounts of side products, such as homocoupled products or dehalogenated starting material.
| Potential Cause | Troubleshooting Strategy |
| Glaser Coupling (in Sonogashira) | This homocoupling of the alkyne is often promoted by the copper co-catalyst. Consider using a copper-free Sonogashira protocol or reducing the amount of copper catalyst.[5][6] |
| Protodeboronation (in Suzuki) | The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and base. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.[8] |
| Hydrodehalogenation | The bromo-group is replaced by a hydrogen. This can be a side reaction in Buchwald-Hartwig amination. Optimizing the ligand and base combination can minimize this pathway.[3] |
| β-Hydride Elimination (in Buchwald-Hartwig) | This can compete with reductive elimination to form an imine byproduct. The choice of a bulky ligand can disfavor this side reaction.[3][13] |
Data Presentation
The following tables summarize typical starting conditions for various coupling reactions with substrates analogous to this compound. Note: These are starting points and may require optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 60-85[2] |
| Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ (2 equiv) | DME | 80 | 2 | ~84[14] |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | 100 | 12-24 | 70-95[7] |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2.5 mol%) / XPhos (5 mol%) | K₂CO₃ (1.5 equiv) | t-BuOH | 110 | 2-24 | 70-90[15] |
| [Pd(allyl)Cl]₂ (1 mol%) / t-BuXPhos (4 mol%) | t-BuOLi (2.1 equiv) | 1,4-Dioxane | 100 | 24 | 60-90[16] |
| Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | Cs₂CO₃ (1.4 equiv) | Toluene | 100 | 18 | 75-95 |
Table 3: Sonogashira Coupling Conditions
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | Et₃N | DMF | 100 | 3 | 75-95[1] |
| PdCl₂(PPh₃)₂ (3 mol%) | CuI (5 mol%) | Et₃N | THF | RT | 3-5 | 80-92[17] |
| K₂PdCl₄ (5 mol%) | None (Copper-free) | n-BuNH₂ | H₂O | 50 | 1 | 70-90[5] |
Experimental Protocols
Suzuki-Miyaura Coupling: General Procedure
This protocol is a starting point and should be optimized for specific substrates.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[7]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).[18]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1).[2]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water and an organic solvent (e.g., ethyl acetate), and separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Buchwald-Hartwig Amination: General Procedure
This protocol is a general guideline and requires optimization for specific amines.
-
In a glovebox or under a flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.[10]
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: General (Copper-Free) Procedure
This protocol avoids the use of a copper co-catalyst to prevent Glaser homocoupling.
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add anhydrous, degassed solvent such as DMF, followed by a suitable amine base (e.g., diisopropylethylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Heat the reaction mixture to 80-100 °C and stir for 3-16 hours, monitoring by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with an organic solvent and water.
-
Separate the layers, extract the aqueous phase, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Decision tree for selecting the appropriate coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Overcoming poor reactivity of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. The information is designed to address common challenges encountered during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges with this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic nature of the pyridine ring and the presence of the pyridine nitrogen. The tetrahydro-2H-pyran-4-yloxy group at the 2-position is an electron-donating group, which can increase the electron density of the pyridine ring. This can make the oxidative addition step in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, more challenging compared to electron-deficient pyridines.[1] Additionally, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]
Q2: How does the tetrahydro-2H-pyran (THP) protecting group affect the reactivity?
A2: The THP group is generally stable under the basic and relatively mild conditions of many cross-coupling reactions. However, its stability can be compromised in the presence of strong acids. While not a common issue in standard Suzuki or Buchwald-Hartwig protocols, care should be taken if acidic reagents or additives are used. The bulkiness of the THP group is generally not considered a major steric hindrance at the 2-position for reactions occurring at the 5-position.
Q3: Can the THP group be cleaved under typical cross-coupling conditions?
A3: It is unlikely for the THP group to be cleaved under standard, non-acidic Suzuki-Miyaura or Buchwald-Hartwig reaction conditions. The THP ether linkage is generally stable to the basic conditions and moderate temperatures used in these reactions. Cleavage typically requires acidic conditions (e.g., HCl, TFA, or PPTS).[3][4]
Q4: What are the key reaction types where this compound is used?
A4: This compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to introduce substituents at the 5-position of the pyridine ring. The most common applications are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.[5]
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of carbon-carbon double bonds with alkenes.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no conversion of this compound.
This is a frequent issue and can be addressed by systematically evaluating and optimizing the reaction components.
Troubleshooting Workflow for Low Conversion in Suzuki Coupling
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Quantitative Data for Suzuki-Miyaura Coupling
The following table provides representative conditions for the Suzuki-Miyaura coupling of related 5-bromo-2-alkoxypyridines. Optimization may be required for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Compound |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | Dioxane/H₂O (4:1) | 85-95 | >15 | 60-85 | 5-bromo-2-methylpyridin-3-amine |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME | 80 | 2 | 84 | 5-bromo-1-ethyl-1H-indazole |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 16-24 | Moderate | 2-bromopyridine derivatives |
Data is compiled from analogous reactions and serves as a starting point for optimization.[4][6]
Buchwald-Hartwig Amination
Problem: Low yield or incomplete reaction in the amination of this compound.
Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations is highly dependent on the choice of catalyst, ligand, and base.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General Experimental Workflow for Buchwald-Hartwig Amination.
Quantitative Data for Buchwald-Hartwig Amination
The following table summarizes typical conditions for the Buchwald-Hartwig amination of related bromopyridine derivatives.
| Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Scope |
| Pd₂(dba)₃ (2.5) | XPhos (5) | KOtBu (1.4) | Toluene | 90 | 2-24 | 23-89 | Anilines |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 70-95 | Arylamines |
| Pd(OAc)₂ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 80-100 | 12-24 | 60-90 | Secondary Amines |
These conditions are based on reactions with similar bromopyridine substrates and may require optimization.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 3 mol%).[4]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[6][7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3]
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
References
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine and Other Brominated Pyridines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, brominated pyridines serve as versatile and indispensable building blocks. Their utility primarily lies in their susceptibility to a range of palladium-catalyzed cross-coupling reactions, which enable the facile construction of complex molecular architectures. This guide provides an objective comparison of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine with other common brominated pyridines in key synthetic transformations, supported by experimental data from the literature.
The reactivity of a brominated pyridine in cross-coupling reactions is fundamentally influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring. The electron-withdrawing character of the pyridine nitrogen generally activates the C-Br bond towards oxidative addition, a critical step in the catalytic cycles of many cross-coupling reactions.
This compound offers a unique combination of features. The bromine atom at the 5-position is electronically activated for nucleophilic aromatic substitution and cross-coupling. The bulky tetrahydropyran (THP) ether at the 2-position serves as a protecting group for the hydroxyl functionality and can influence the molecule's solubility and reactivity through steric and electronic effects. This guide will delve into its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, juxtaposed with simpler, yet structurally relevant, brominated pyridines.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of this compound and other brominated pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is important to note that the data is compiled from different sources, and reaction conditions are not always identical. Therefore, direct comparison of yields should be interpreted with this in mind.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring and the steric hindrance around the C-Br bond.
| Brominated Pyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [1] |
| 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | - | aq. isopropanol | - | - | - | [2] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 84 | [3] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Na₃PO₄ | Toluene/H₂O | 100 | 16-24 | Low (3-15%) | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl and N-heteroaryl amines. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.
| Brominated Pyridine | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [5] |
| 7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Aniline | Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | 2 | 87 | [6] |
| 7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Morpholine | Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | - | - | [6] |
| 2-Halopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOBuᵗ | Toluene | 80 | - | 55-98 | [7] |
| 3-Bromopyridine-D4 | Various amines | Various Pd catalysts | Various bases | Toluene, THF, Dioxane | - | - | - | [8] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.
| Brominated Pyridine | Alkyne Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 98 | [9] |
| 5-Chloro-2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 89 | [9] |
| 5-Methyl-2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 93 | [9] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | - | [10] |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd-bipyridyl | - | - | - | - | Better yield than 3-bromopyridine | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, adapted from the literature.
General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
This protocol is a general starting point and optimization of the ligand, base, and solvent is often necessary.
Reaction Setup:
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the bromopyridine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOBuᵗ, 1.4 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling of a Bromopyridine
This protocol is a standard procedure; copper-free variations also exist.
Reaction Setup:
-
To a dry Schlenk flask, add the bromopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at the appropriate temperature (room temperature to 100 °C) until completion.
-
Work-up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentrating.
-
Purify the desired product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the general catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow for a cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
This compound is a valuable building block for the synthesis of complex substituted pyridines. While direct, side-by-side comparative studies with simpler brominated pyridines are limited, the available data suggests that it is a competent substrate in key cross-coupling reactions. The electronic activation provided by the pyridine nitrogen and the bromine at the 5-position facilitates these transformations. The bulky THP-oxy group at the 2-position may sterically hinder reactions at this position, a factor that can be exploited for regioselective synthesis. For researchers and drug development professionals, the choice of a specific brominated pyridine will ultimately depend on the desired final product, the required substitution pattern, and the need for protecting groups. This guide provides a foundational understanding and practical starting points for the effective utilization of these important synthetic intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cssp.chemspider.com [cssp.chemspider.com]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine vs. Its Chloro Analogue in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall success. Halogenated pyridines are indispensable intermediates, offering a versatile handle for the construction of complex molecular architectures through various cross-coupling reactions. This guide provides an objective comparison of the reactivity of two closely related building blocks: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine and 5-Chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. The focus of this comparison is on their performance in widely-used palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data from analogous systems.
General Principles of Reactivity in Palladium-Catalyzed Cross-Coupling
The reactivity of 5-halo-2-(tetrahydro-2H-pyran-4-yloxy)pyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the strength of the carbon-halogen (C-X) bond. The catalytic cycle of these reactions typically initiates with the oxidative addition of the palladium(0) catalyst into the C-X bond. This step is often the rate-determining step of the entire catalytic cycle.
The established trend for the ease of oxidative addition for halogens is I > Br > Cl > F .[1][2] This trend is inversely correlated with the bond dissociation energy of the C-X bond. The weaker C-Br bond in this compound allows for a faster rate of oxidative addition compared to the stronger C-Cl bond in its chloro analogue. Consequently, the bromo-substituted pyridine is generally more reactive and often requires milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields to its chloro counterpart.[1]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, which proceed through a different mechanism, the reactivity trend is often reversed, with chloro-substituted pyridines being more reactive than their bromo counterparts due to the higher electronegativity of chlorine stabilizing the intermediate Meisenheimer complex. However, for the purpose of this guide, the focus remains on the more synthetically versatile palladium-catalyzed cross-coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of C-C bonds. Based on the general reactivity principles, this compound is expected to exhibit significantly higher reactivity than its chloro analogue in this transformation.
| Feature | This compound | 5-Chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Often requires more active catalysts or specialized ligands (e.g., Buchwald ligands) |
| Reaction Temperature | Moderate (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) |
| Reaction Time | Shorter | Longer |
| Yields | Generally high | Can be lower, highly dependent on catalyst system |
This table is based on established reactivity trends for halopyridines in Suzuki-Miyaura coupling reactions.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, crucial for the synthesis of a vast array of biologically active molecules. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide plays a pivotal role, with the bromo derivative being the more facile coupling partner.
| Feature | This compound | 5-Chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine |
| Relative Reactivity | High | Low |
| Typical Catalyst | Standard Pd catalysts with various phosphine ligands | Requires highly active, bulky, and electron-rich ligands (e.g., XPhos, SPhos) |
| Reaction Temperature | Moderate (e.g., 90-110 °C) | Higher (e.g., 110-130 °C) |
| Reaction Time | Typically shorter | Significantly longer |
| Base | A range of bases can be effective (e.g., Cs₂CO₃, K₃PO₄) | Often requires a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) |
This table is based on established reactivity trends for halopyridines in Buchwald-Hartwig amination reactions.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are based on procedures for analogous halopyridine substrates and may require optimization for the specific compounds of interest.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 5-Chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Materials:
-
5-Chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.08 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add 5-Chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to a dry reaction vessel.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the reaction progress.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute with an organic solvent and filter through Celite.
-
Wash the organic phase with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 4: Buchwald-Hartwig Amination of 5-Chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Materials:
-
5-Chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.04 equiv)
-
RuPhos (0.08 equiv)
-
NaOtBu (1.5 equiv)
-
Anhydrous Dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, combine 5-Chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, the amine, NaOtBu, Pd(OAc)₂, and RuPhos in a reaction vial.
-
Add anhydrous, degassed dioxane.
-
Seal the vial and heat to 120 °C for 18-36 hours.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the desired product by column chromatography.
Visualizing the Reaction Mechanisms and Reactivity
To further illustrate the concepts discussed, the following diagrams depict the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as the fundamental relationship governing halide reactivity.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Figure 3: Relative Reactivity of C-Br vs. C-Cl Bonds.
Conclusion
References
Comparative Analysis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine Derivatives Against Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Saracatinib (AZD0530), a potent kinase inhibitor featuring a 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine core, with other established inhibitors targeting the c-Src and Abl kinases. The data presented is compiled from various preclinical studies and is intended to offer an objective overview of their relative potencies and cellular effects.
Introduction to Saracatinib (AZD0530)
Saracatinib (AZD0530) is an orally bioavailable, dual-specific inhibitor of the c-Src and Abl tyrosine kinases.[1] The core structure of Saracatinib includes the this compound moiety. Its mechanism of action involves competitively blocking the ATP-binding site of these kinases, which are critical mediators in various cellular signaling pathways.[2] Dysregulation of c-Src and Abl kinase activity is a known driver in the progression of numerous human cancers, making them key therapeutic targets.[3][4]
Comparative Biological Activity
The inhibitory potency of Saracatinib and other well-known c-Src and Abl kinase inhibitors are summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), is derived from cell-free kinase assays.
| Compound | Target Kinase | IC50 (nM) |
| Saracatinib (AZD0530) | c-Src | 2.7 [1][5] |
| v-Abl | 30 [1][5] | |
| c-Yes | 4[5] | |
| Lck | <4[5] | |
| Fyn | 10[5] | |
| Dasatinib (BMS-354825) | c-Src | 0.8[6] |
| c-Abl | <1[6] | |
| Imatinib (Gleevec) | c-Abl | 400[7] |
| Ponatinib (AP24534) | c-Src | 5.4[6] |
| c-Abl | 0.37[6] | |
| PD173955 | Bcr-Abl | 1-2[8] |
Cellular and Anti-Proliferative Activity of Saracatinib
Saracatinib has demonstrated varied anti-proliferative activity across a range of human cancer cell lines. In several colon, prostate, lung, and leukemia cell lines, Saracatinib showed growth inhibition with IC50 values in the sub-micromolar range (0.2–0.7 μM).[9] For instance, in the Bcr-Abl-driven human leukemia cell line K562, Saracatinib inhibited proliferation with an IC50 of 0.22 μM.[9] In gastric cancer cell lines such as SNU216 and NCI-N87, Saracatinib was effective at IC50 values below 1 μmol/L.[10] Beyond inhibiting proliferation, Saracatinib has also been shown to potently inhibit cell migration and invasion.[4][9]
The c-Src Signaling Pathway
The c-Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and invasion.[3] Upon activation by various stimuli such as receptor tyrosine kinases (e.g., EGFR, PDGFR) or integrin signaling, c-Src initiates a cascade of downstream signaling events.[3][11] Key pathways activated by c-Src include the PI3K-AKT, Ras-MAPK, and JAK-STAT3 pathways, all of which are crucial for normal cellular function but are often hijacked in carcinogenesis to promote tumor growth and metastasis.[3]
Caption: Simplified c-Src signaling pathway and its inhibition by Saracatinib.
Experimental Protocols
The determination of kinase inhibitory activity is a crucial step in the evaluation of compounds like Saracatinib. Below are generalized protocols for in vitro kinase assays.
In Vitro c-Src Kinase Assay (Non-Radiometric)
This protocol outlines a common method for determining the IC50 value of an inhibitor against c-Src kinase in a 96-well plate format.
Materials and Reagents:
-
Recombinant active c-Src kinase
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., Saracatinib) dissolved in DMSO
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Detection Antibody (e.g., Phosphotyrosine-specific antibody conjugated to HRP)
-
Wash Buffer (e.g., TBST)
-
Stop Solution (e.g., 100 mM EDTA)
-
96-well high-binding microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: To each well of the microplate, add the assay buffer, the peptide substrate, and the recombinant c-Src kinase.
-
Inhibitor Addition: Add the diluted test inhibitor to the respective wells. Include a control with only DMSO.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Detection: Wash the wells with wash buffer. Add the detection antibody and incubate to allow binding to the phosphorylated substrate.
-
Signal Generation: After another wash step, add the appropriate substrate for the antibody's conjugate (e.g., TMB for HRP) to generate a detectable signal.
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value using a suitable software.
The following diagram illustrates the general workflow for this type of in vitro kinase assay.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
Characterization and validation of novel compounds synthesized from 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Comparative Guide to Novel Pyridine-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of novel synthesized pyridine heterocyclic hybrids, evaluating their potential as anticancer agents. The compounds are derived from a common pyridine scaffold and have been assessed for their cytotoxic effects on various cancer cell lines. This document summarizes the experimental data, outlines the synthetic methodologies, and visualizes the key synthetic pathways to aid in the rational design of future anticancer therapeutics.
Quantitative Comparison of Anticancer Activity
The synthesized pyridine derivatives were evaluated for their in vitro antiproliferative activity against three human cancer cell lines: Huh-7 (hepatocellular carcinoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentrations (IC50) were determined and are presented below for comparison.
| Compound ID | Modification | IC50 (μM) vs. Huh-7 | IC50 (μM) vs. A549 | IC50 (μM) vs. MCF-7 |
| 3a | 4-methoxybenzylidene | 7.93 | 19.34 | 8.21 |
| 3b | 4-ethoxybenzylidene | 6.54 | 15.54 | 6.13 |
| 5a | 4-methoxyphenyl | 8.22 | 22.31 | 9.34 |
| 5b | 4-ethoxyphenyl | 7.34 | 18.23 | 7.16 |
| Taxol | Reference Drug | 6.68 | 38.05 | 12.32 |
Data extracted from a study by Abd El-Moneim et al. (2023), which investigated the anticancer effects of novel pyridine derivatives.[1]
Experimental Protocols
General Procedure for the Synthesis of Pyridine Derivatives (3a, 3b)
A mixture of 2-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)nicotinonitrile (1 mmol), an appropriate aromatic aldehyde (1 mmol), and piperidine (0.5 mL) in ethanol (20 mL) was heated under reflux for 8-10 hours. The reaction mixture was then cooled to room temperature, and the resulting solid precipitate was collected by filtration, washed with cold ethanol, and recrystallized from an ethanol/DMF mixture to yield the final compounds.
General Procedure for the Synthesis of Pyridine Derivatives (5a, 5b)
To a solution of compound 1 (1 mmol) in glacial acetic acid (20 mL), an appropriate acetophenone derivative (1 mmol) and ammonium acetate (8 mmol) were added. The reaction mixture was refluxed for 6-8 hours, cooled, and then poured into an ice-water mixture. The formed precipitate was filtered, washed with water, and recrystallized from ethanol to afford the target compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human cancer cell lines (Huh-7, A549, and MCF-7) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. Subsequently, the MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]
Visualized Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the novel pyridine derivatives.
Potential Mechanism of Action
Molecular docking studies from the source publication suggest that these novel pyridine derivatives may exert their anticancer effects by inhibiting tubulin polymerization.[1] The compounds are predicted to bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
References
X-ray crystal structure of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives
A Comparative Guide to the X-ray Crystal Structures of 5-Bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of several derivatives of 5-bromopyridine. While the crystal structure for 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is not publicly available, this document serves as a valuable resource by presenting key crystallographic data from closely related compounds. By examining these structures, researchers can gain insights into the influence of various substituents on the crystal packing, intermolecular interactions, and overall molecular geometry of the 5-bromopyridine scaffold, a common moiety in medicinal chemistry.
Performance Comparison of 5-Bromopyridine Derivative Structures
The substitution at the 2- and 3-positions of the 5-bromopyridine ring significantly impacts the resulting crystal lattice. This section compares the crystallographic data of several derivatives to highlight these structural variations.
Quantitative Crystallographic Data
The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analyses of various 5-bromopyridine derivatives. This data allows for a direct comparison of their unit cell dimensions, space groups, and other critical structural metrics.
| Parameter | N-(5-Bromopyridin-2-yl)acetamide[1] | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[2] | 5-bromopyridine-2,3-diamine[3] | (5-Bromopyridin-2-yl)methanol | 2-Amino-5-bromopyridine | 5-bromopicolinic acid monohydrate[4] |
| Chemical Formula | C₇H₇BrN₂O | C₁₂H₉BrFNO | C₅H₆BrN₃ | C₆H₆BrNO | C₅H₅BrN₂ | C₆H₆BrNO₃ |
| Molecular Weight | 215.06 g/mol | 282.11 g/mol | - | 188.02 g/mol | 173.01 g/mol | - |
| Crystal System | Triclinic | Monoclinic | Orthorhombic | - | Monoclinic | Triclinic |
| Space Group | P-1 | P2₁/c | P2₁2₁2₁ | - | P 1 21/c 1 | P-1 |
| a (Å) | 4.0014(3) | 3.9376(4) | 3.82640(10) | - | 13.80 | 7.0407(5) |
| b (Å) | 8.7232(6) | 20.999(3) | 8.7336(2) | - | 5.839 | 7.1597(6) |
| c (Å) | 23.0626(18) | 13.2700(15) | 18.6007(3) | - | 7.687 | 8.3808(7) |
| α (°) | 82.127(1) | 90 | 90 | - | 90 | 75.844(4) |
| β (°) | 86.897(1) | 95.035(7) | 90 | - | 106.04 | 94.562(4) |
| γ (°) | 85.932(1) | 90 | 90 | - | 90 | 76.306(4) |
| Volume (ų) | 794.60(10) | 1093.0(2) | 621.60(2) | - | - | 373.61(5) |
| Z | 4 | 4 | 4 | - | 4 | 4 |
| Temperature (K) | 296 | 296 | 100(2) | - | - | 150(2) |
Note: Some data for (5-Bromopyridin-2-yl)methanol and 2-Amino-5-bromopyridine were not fully available in the searched resources.
Experimental Protocols
The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. The general workflow for this technique is outlined below.
Crystal Growth
Single crystals of suitable quality are grown using various techniques, such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. The choice of solvent and crystallization technique is crucial for obtaining well-ordered crystals. For instance, colorless needles of N-(5-Bromopyridin-2-yl)acetamide were obtained by recrystallization from ethanol.[1]
Crystal Mounting and Data Collection
A well-formed crystal with sharp edges and no visible defects is selected and mounted on a goniometer head. Data collection is performed using a single-crystal X-ray diffractometer.
-
Instrumentation : A diffractometer equipped with a CCD or area detector is used.
-
X-ray Source : A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ ≈ 0.71073 Å) or Copper (Cu Kα, λ ≈ 1.5418 Å), is employed.
-
Procedure : The mounted crystal is often cooled to a low temperature (e.g., 100-296 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated, allowing for the measurement of the intensities and positions of a large number of reflections.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Software : Programs such as SHELXS, SHELXL, or Olex2 are commonly used for structure solution and refinement.
-
Structure Solution : The initial phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement : The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualizing the Crystallography Workflow
The following diagram illustrates the general workflow of single-crystal X-ray crystallography, from sample preparation to final structure analysis.
Caption: Workflow for single-crystal X-ray crystallography.
References
A Comparative Guide to 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine Based Compounds and Alternatives in Preclinical Research
In the landscape of drug discovery, pyridine and its derivatives are foundational scaffolds, recognized for their presence in numerous biologically active molecules and their versatility in medicinal chemistry. This guide provides a comparative evaluation of a specific class of pyridine derivatives, namely those based on a 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine core, and contextualizes their potential against other pyridine-based therapeutic agents. While direct comparative studies on this exact bromo-pyran-pyridine structure are not extensively available in public literature, this guide draws on data from closely related analogs and broader classes of pyridine derivatives to offer a valuable resource for researchers, scientists, and drug development professionals.
The focus of this guide will be a detailed analysis of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives, which share a key structural motif with the topic compounds and have been evaluated as potent inhibitors of the Transforming Growth Factor-β type I receptor (TGF-β R1), also known as activin-like kinase 5 (ALK5).[1] ALK5 is a significant target in multiple diseases, including cancer and fibrosis.[1] The performance of these compounds will be contrasted with the broader therapeutic potential of other brominated pyridine derivatives, which are noted for their anticancer, antimicrobial, and antiviral activities.[2]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo performance of the 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as ALK5 inhibitors.[1]
Table 1: In Vitro Activity of 4-(Pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives against ALK5 and NIH3T3 Cells [1]
| Compound ID | R Group | ALK5 Autophosphorylation IC50 (nM) | NIH3T3 Cell Activity IC50 (nM) |
| 8a | H | 31.2 | 158.2 |
| 8b | 2-CH₃ | 45.3 | 210.5 |
| 8c | 3-CH₃ | 28.9 | 112.7 |
| 8d | 2-F | 33.1 | 135.4 |
| 8e | 3-F | 29.5 | 121.8 |
| 8f | 2-Cl | 38.6 | 189.3 |
| 8g | 3-Cl | 26.8 | 98.6 |
| 8h | 2-CH₃, 5-F | 25.0 | 74.6 |
| 8i | 2-CH₃, 3-F | 41.7 | 195.2 |
Table 2: In Vivo Antitumor Efficacy of Compound 8h in a CT26 Xenograft Model [1]
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
| Vehicle | - | - |
| Compound 8h | 30 | Significant Inhibition |
Note: The original study states that 30 mg/kg oral administration of 8h could significantly induce tumor growth inhibition in the CT26 xenograft model without obvious toxicity, specific percentage was not provided.[1]
Broader Context: Alternative Pyridine-Based Compounds
While the above data provides specific insights into ALK5 inhibition, the broader family of brominated pyridine derivatives offers a wide range of therapeutic possibilities. The bromine atom at the 5-position serves as a crucial synthetic handle, allowing for diverse modifications through cross-coupling reactions to optimize biological activity.[3][4] These compounds have shown promise in various therapeutic areas:
-
Anticancer Activity: Brominated pyridines are integral to the design of kinase inhibitors and other anticancer agents.[2][5] For example, novel pyridine derivatives have demonstrated potent inhibition of ovarian cancer cell proliferation with IC50 values in the low micromolar range (e.g., 0.87 μM against SKOV3 cells).[6] Other pyridine-based compounds have shown efficacy against liver, lung, and breast cancer cell lines.[7][8]
-
Antimicrobial Activity: The lipophilicity imparted by the bromine atom can enhance the ability of pyridine derivatives to penetrate microbial cell membranes, leading to significant antimicrobial effects against various bacteria and fungi.[2]
-
Antiviral Activity: The development of brominated pyridine derivatives as antiviral agents is an active area of research, with preliminary findings suggesting they can interfere with viral replication.[2]
Experimental Protocols
ALK5 Autophosphorylation Assay: [1] This biochemical assay is designed to measure the inhibition of ALK5 kinase activity. The assay quantifies the autophosphorylation of the ALK5 protein. The reaction is typically initiated by the addition of ATP, and the level of phosphorylation is measured, often using a luminescence-based method. Test compounds are added at varying concentrations to determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.
Cell Viability Assay (MTT Assay): [2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells (e.g., NIH3T3 or cancer cell lines) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
In Vivo Xenograft Model: [1] This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., CT26 colon carcinoma cells) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally) at a specified dose and schedule.
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., with calipers), and the tumor volume is calculated.
-
Efficacy Evaluation: The tumor growth inhibition is determined by comparing the tumor volumes in the treated group to the vehicle-treated control group. The overall health and any signs of toxicity in the mice are also monitored.
Visualizations
Caption: Workflow for in vitro and in vivo evaluation of candidate compounds.
Caption: Inhibition of the ALK5 signaling pathway by pyridine-based compounds.
References
- 1. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 7. Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Head-to-head comparison of different synthetic routes to 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a critical step in the development of various pharmaceutical compounds. This guide provides a head-to-head comparison of two common and effective synthetic strategies for obtaining this key intermediate: the Williamson ether synthesis and the Mitsunobu reaction. This objective comparison, supported by representative experimental data and detailed protocols, aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and scalability.
At a Glance: Comparison of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Starting Materials | 5-Bromo-2-hydroxypyridine, 4-Bromotetrahydro-2H-pyran | 5-Bromo-2-hydroxypyridine, Tetrahydro-2H-pyran-4-ol |
| Key Reagents | Strong base (e.g., NaH, K₂CO₃) | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Typical Yield | 60-80% | 75-90% |
| Reaction Temperature | Room temperature to reflux | 0 °C to room temperature |
| Reaction Time | 12-24 hours | 2-6 hours |
| Key Advantages | Cost-effective reagents, simpler workup | Milder reaction conditions, higher yields, stereochemical control (if applicable) |
| Key Disadvantages | Harsher basic conditions, may require higher temperatures | More expensive reagents, stoichiometric phosphine oxide byproduct can complicate purification |
Synthetic Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and widely used method for the preparation of ethers. This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, the pyridinoxide is generated in situ by treating 5-Bromo-2-hydroxypyridine with a strong base, which then displaces the bromide from 4-Bromotetrahydro-2H-pyran.
Williamson Ether Synthesis Pathway
Experimental Protocol:
-
Preparation: To a solution of 5-Bromo-2-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.
-
Reaction Initiation: The reaction mixture is stirred at room temperature for 1 hour.
-
Addition of Alkyl Halide: 4-Bromotetrahydro-2H-pyran (1.1 eq) is added dropwise to the reaction mixture.
-
Reaction Progression: The mixture is then heated to 80 °C and stirred for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Synthetic Route 2: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and versatile method for the formation of ethers from an alcohol and a nucleophile under mild, neutral conditions. This reaction proceeds via an alkoxyphosphonium salt intermediate and is known for its high yields and stereospecificity (inversion of configuration at the alcohol center, though not relevant for an achiral alcohol like tetrahydro-2H-pyran-4-ol).
Mitsunobu Reaction Pathway
Experimental Protocol:
-
Preparation: To a solution of 5-Bromo-2-hydroxypyridine (1.0 eq), tetrahydro-2H-pyran-4-ol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC.
-
Work-up: Once the starting material is consumed, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove completely by chromatography alone. A common strategy is to triturate the crude product with a solvent like diethyl ether to precipitate out the byproduct before chromatography.
Conclusion
Both the Williamson ether synthesis and the Mitsunobu reaction are viable and effective methods for the synthesis of this compound. The choice between the two routes will largely depend on the specific requirements of the synthesis. For large-scale production where cost is a major factor, the Williamson ether synthesis may be preferred due to the lower cost of reagents. However, for laboratory-scale synthesis where higher yields and milder reaction conditions are desired, the Mitsunobu reaction often proves to be the superior choice, despite the higher cost of reagents and potential purification challenges associated with the phosphine oxide byproduct. Researchers should carefully consider these factors to select the optimal synthetic strategy for their drug discovery and development endeavors.
Benchmarking 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine: A Comparative Guide for Medicinal Chemists
In the landscape of drug discovery, the selection of appropriate heterocyclic building blocks is a critical determinant of the ultimate success of a research campaign. These scaffolds form the core of many therapeutic agents, influencing their potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive analysis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, a versatile building block, benchmarking it against other commonly employed heterocyclic motifs. The inclusion of a tetrahydropyran (THP) group is a strategic choice in medicinal chemistry, often employed to modulate physicochemical properties and improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Physicochemical Properties and Their Implications
The physicochemical profile of a building block dictates its handling, reactivity, and, most importantly, the properties it imparts to the final drug candidate. The THP moiety in this compound offers a distinct advantage over more lipophilic groups like cyclohexyl by reducing lipophilicity, which can lead to improved aqueous solubility and more favorable pharmacokinetic properties. The ether linkage at the 2-position of the pyridine ring also influences the electronic nature of the scaffold, impacting its reactivity in common cross-coupling reactions.
| Building Block | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| This compound | 258.11 | ~2.4 | 3 | 0 |
| 5-Bromo-2-methoxypyridine | 188.02 | 2.1 | 2 | 0 |
| 5-Bromo-2-phenoxypyridine | 250.10 | 3.8 | 2 | 0 |
| 2,5-Dibromopyridine | 236.89 | 2.4 | 1 | 0 |
| 5-Bromo-2-(morpholin-4-yl)pyridine | 257.12 | 1.9 | 3 | 0 |
Note: Calculated logP values are estimates and can vary based on the algorithm used. The values presented are for comparative purposes.
Performance in Key Synthetic Transformations
The utility of a building block is largely defined by its performance in robust and versatile chemical reactions that enable the rapid generation of compound libraries. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are cornerstones of modern medicinal chemistry for the formation of C-C and C-N bonds, respectively.[4][5]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are prevalent in kinase inhibitors.[6] The reactivity of the C-Br bond in this compound is expected to be comparable to other 5-bromopyridines, allowing for efficient coupling with a wide range of boronic acids and esters.
The following table provides representative yields for the Suzuki-Miyaura coupling of various bromopyridine building blocks. While specific data for this compound is not available, the yields for similar substrates under standard conditions are presented for comparison.
| Bromopyridine Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 84 |
| 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenyl boronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/Ethanol | 120 (MW) | 100 |
Note: The data in this table is sourced from literature on related compounds to provide a general performance benchmark.[4][7][8]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in the synthesis of many pharmaceuticals. The 5-bromo position of the title compound is well-suited for this reaction, enabling the introduction of a diverse array of primary and secondary amines.
The table below illustrates typical yields for the Buchwald-Hartwig amination of various aryl bromides, offering a point of comparison for the expected reactivity of this compound.
| Aryl Bromide Substrate | Amine Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromotoluene | Piperidine | Pd(dba)₂ (10) / (±)-BINAP (15) | NaOtBu | Toluene | 110 | 88 |
| (R)-7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Aniline | Pd₂(dba)₃ (5) / XPhos (10) | KOtBu | Toluene | 90 | 89 |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ (5) / XPhos (10) | NaOtBu | Toluene | 150 (MW) | 89 |
Note: The data is from studies on different aryl bromides and serves as a general guide to expected reaction efficiencies.[9][10][11]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of any building block. Below are generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) to the vessel under a positive pressure of inert gas. Add the degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and the base (e.g., NaOtBu, KOtBu, or Cs₂CO₃, 1.5-2.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Heat the mixture to the required temperature (typically 90-120 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizing Workflows and Biological Context
To further aid in the conceptualization of experimental design and the potential biological relevance of molecules derived from this compound, the following diagrams are provided.
References
- 1. Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Lack of Comprehensive SAR Data for 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine Derivatives Hinders In-Depth Comparative Analysis
The initial search for SAR analysis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives did not yield focused studies on this exact molecular framework. The search results pointed to broader research on related, yet structurally distinct, classes of compounds such as other substituted pyridine derivatives, pyranopyridines, and various heterocyclic compounds. For instance, studies on pyrazole derivatives incorporating a tetrahydropyran moiety have been identified, but these do not provide direct SAR insights applicable to the 5-bromo-2-(tetrahydropyran-4-yloxy)pyridine core.
Further targeted searches for this specific scaffold in the context of kinase inhibition, cancer research, and patent literature also failed to uncover a systematic SAR study. While the individual chemical this compound is commercially available as a building block, and its synthesis is implicitly understood, the exploration of its derivatives and the subsequent impact on biological activity do not appear to be published in a consolidated manner.
Without a collection of analogs and their corresponding biological data from a specific study or series of studies, it is impossible to construct the requested data tables, detail the relevant experimental protocols, or visualize any associated signaling pathways. The core requirement of presenting quantitative data for comparison cannot be met due to the absence of such data in the accessible scientific literature and patent databases.
Researchers and drug development professionals interested in this particular scaffold may need to undertake foundational research, including the synthesis of a library of derivatives and their systematic biological evaluation, to establish the SAR for this chemical series. At present, the lack of published data prevents a meaningful and objective comparison with other alternatives.
Cross-reactivity profiling of kinase inhibitors derived from 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors that share structural similarities with compounds derived from a 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine core. While comprehensive public data on inhibitors synthesized directly from this specific scaffold is limited, this document leverages available information on structurally related compounds to illustrate the principles and importance of kinase selectivity profiling. The examples provided, which feature pyrazolo[3,4-b]pyridine and quinazoline cores with tetrahydropyran moieties, offer valuable insights into how chemical structure influences target engagement and off-target effects.
Introduction to Kinase Inhibitor Selectivity
The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving target selectivity.[1] Off-target inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is a critical step in the characterization of any new inhibitor.[2][3] This process helps to identify the inhibitor's selectivity, predict potential side effects, and elucidate its mechanism of action.
This guide will explore the selectivity of two distinct classes of kinase inhibitors that incorporate key structural features of the target scaffold: a pyrazolo[3,4-b]pyridine series targeting Tropomyosin receptor kinases (TRKs) and Saracatinib (AZD0530), a dual Src/Abl inhibitor with a 5-(tetrahydro-2H-pyran-4-yloxy)quinazoline core.
Cross-Reactivity Data of Representative Kinase Inhibitors
The following tables summarize the inhibitory activity of selected compounds against a panel of kinases. This data illustrates how modifications to the core scaffold and its substituents can significantly alter the selectivity profile.
Table 1: Selectivity Profile of Pyrazolo[3,4-b]pyridine TRK Inhibitors
Compounds C03, C09, and C10, based on a pyrazolo[3,4-b]pyridine core, were evaluated for their inhibitory activity against TRK family kinases and a small panel of off-target kinases.[4] These compounds were identified as pan-TRK inhibitors with varying degrees of selectivity.
| Kinase Target | C03 IC50 (nM) | C09 IC50 (nM) | C10 IC50 (nM) |
| TRKA | 56 | 57 | 26 |
| TRKB | Data not specified | Data not specified | Data not specified |
| TRKC | Data not specified | Data not specified | Data not specified |
| FAK | >100,000 | >100,000 | >100,000 |
| PAK4 | >100,000 | >100,000 | >100,000 |
| PLK4 | 1,650 | 690 | 1,320 |
Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. The study notes that C03, C09, and C10 are pan-TRK inhibitors, though specific IC50 values for TRKB and TRKC were not detailed in the provided excerpts.[4]
Table 2: Selectivity Profile of Saracatinib (AZD0530)
Saracatinib (AZD0530) is a potent inhibitor of Src family kinases (SFKs) and Abl.[5] Its cross-reactivity has been assessed against a panel of tyrosine and serine/threonine kinases, demonstrating high selectivity for its primary targets.[6][7]
| Kinase Target | Saracatinib (AZD0530) IC50 (nM) |
| c-Src | 2.7 |
| Abl | <10 |
| c-Yes | 4 |
| Fyn | 4 |
| Lyn | 5 |
| Blk | 6 |
| Fgr | 9 |
| Lck | 10 |
| EGFR (L858R) | Less Active |
| EGFR (L861Q) | Less Active |
Data compiled from datasheets for Saracatinib (AZD0530).[6][7] Note: "Less Active" indicates significantly lower potency compared to the primary targets. One study noted that saracatinib inhibited 11 kinases with IC50s below 100 nM out of a panel of 23 kinases tested.[8]
Experimental Protocols for Assessing Cross-Reactivity
The determination of a compound's cross-reactivity profile is achieved through various in vitro and cell-based assays. Below are detailed methodologies for key experimental approaches.
Biochemical Kinase Activity Assays
Biochemical assays directly measure the ability of an inhibitor to modulate the catalytic activity of a purified kinase enzyme.[9]
This assay is considered the gold standard for its direct measurement of substrate phosphorylation without the need for modified substrates or coupling enzymes.[1][9][10]
-
Reaction Setup : A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, cofactors, and radioisotope-labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).[1][9]
-
Inhibitor Incubation : The test compound, at various concentrations, is incubated with the kinase reaction mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., room temperature).[6][7]
-
Reaction Termination : The kinase reaction is stopped by the addition of an acid, such as orthophosphoric acid.[6][7]
-
Substrate Capture : The reaction mixture is transferred to a filter membrane (e.g., P81 phosphocellulose paper) that binds the phosphorylated substrate.[10]
-
Washing : Unreacted radiolabeled ATP is removed by washing the filter membrane multiple times.[1][10]
-
Detection : The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.[3]
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric kinase filter binding assay.
In-Cell Target Engagement Assays
Cell-based assays are crucial for confirming that an inhibitor can bind to its target in a physiological context.[11]
This assay quantitatively measures the binding of a compound to a specific kinase in living cells using Bioluminescence Resonance Energy Transfer (BRET).[2][11]
-
Cell Preparation : Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Reagent Addition : The cells are treated with a cell-permeable fluorescent tracer that binds to the kinase's active site, as well as the test compound at various concentrations.
-
BRET Measurement : When the fluorescent tracer is bound to the NanoLuc®-kinase fusion, energy is transferred from the luciferase to the tracer upon addition of a substrate, generating a BRET signal.
-
Competitive Displacement : The test compound competes with the tracer for binding to the kinase. As the test compound displaces the tracer, the BRET signal decreases.[11]
-
Data Analysis : The reduction in the BRET signal is measured across a range of inhibitor concentrations to determine the compound's apparent cellular affinity (IC₅₀).
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Signaling Pathways and Inhibitor Action
To understand the functional consequences of kinase inhibition, it is essential to consider the signaling pathways in which the target kinase operates.
Src Signaling Pathway and Inhibition by Saracatinib
c-Src is a non-receptor tyrosine kinase that acts as a central node in signaling pathways controlling cell proliferation, survival, migration, and invasion. Saracatinib inhibits Src by binding to its ATP-binding site, thereby blocking the phosphorylation of downstream substrates and disrupting these oncogenic pathways.
Caption: Saracatinib inhibits c-Src, blocking multiple downstream signaling pathways.
Conclusion
References
- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Essential Safety and Operational Guide for 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine was not available. The following information is based on the SDS for the closely related compound, 5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine, and should be used as a guiding principle for safe handling.[1] It is imperative to conduct a thorough risk assessment before use and to handle this chemical in a controlled laboratory environment.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personnel safety and proper disposal.
Hazard Identification and Personal Protective Equipment
Based on data for a structurally similar compound, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| Activity | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Handling Solid | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (e.g., nitrile). | Use in a well-ventilated area or with local exhaust ventilation.[1] An N95 or higher-rated respirator is recommended for dust-generating activities. | Standard laboratory coat. |
| Preparing Solutions | Tightly fitting safety goggles with side-shields. A face shield is recommended if splashing is likely. | Chemical-resistant gloves. | Work should be performed in a certified chemical fume hood. | Chemical-resistant lab coat or apron over a standard lab coat. |
| Running Reactions | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves. | All operations should be conducted within a chemical fume hood. | Standard laboratory coat. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | A full-face respirator with appropriate cartridges for organic vapors and particulates may be necessary depending on the spill size. | Chemical-resistant coveralls or apron. |
Operational and Disposal Plans
Experimental Protocol: Handling and Storage
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Facilities should be equipped with an eyewash station and a safety shower.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances and sources of ignition.[1]
Experimental Protocol: Spill and Emergency Procedures
-
Spill Cleanup: In the event of a spill, prevent further leakage if it is safe to do so.[1] For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust. For liquid spills, absorb with an inert material.
-
First Aid - Inhalation: If inhaled, move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
-
First Aid - Skin Contact: If on skin, wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] Remove and wash contaminated clothing before reuse.[1]
-
First Aid - Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing.[1] If eye irritation persists, get medical attention.[1]
-
First Aid - Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Experimental Protocol: Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Environmental Precautions: Do not allow the product to enter drains, other waterways, or soil.[1]
-
Disposal Method: Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1]
Safety Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
